Bis(2,2,2-trifluoroethyl) oxalate
Description
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Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYICCKYQCHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for bis(2,2,2-trifluoroethyl) oxalate (B1200264), a key intermediate in organic synthesis and material science. This document details experimental protocols, quantitative data, and reaction pathways to facilitate its preparation in a laboratory setting.
Core Synthesis Methods
Two principal methods for the synthesis of bis(2,2,2-trifluoroethyl) oxalate are prevalent: the direct acid-catalyzed esterification of oxalic acid and the reaction of oxalyl chloride with 2,2,2-trifluoroethanol (B45653).
Direct Acid-Catalyzed Esterification
This method involves the reaction of oxalic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. To drive the reaction to completion, the water formed as a byproduct is continuously removed via azeotropic distillation, typically employing a Dean-Stark apparatus.
Materials:
-
Oxalic acid dihydrate
-
2,2,2-Trifluoroethanol
-
p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)
-
Toluene (B28343) (or a suitable solvent for azeotropic water removal)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Dehydration of Oxalic Acid: Anhydrous oxalic acid is crucial for this reaction. If starting with oxalic acid dihydrate, it can be dried by azeotropic distillation with toluene using a Dean-Stark trap until no more water is collected.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add anhydrous oxalic acid (1.0 eq), 2,2,2-trifluoroethanol (2.2 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
-
Synthesis from Oxalyl Chloride
This method offers a faster alternative to direct esterification and proceeds by reacting oxalyl chloride with 2,2,2-trifluoroethanol in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Materials:
-
Oxalyl chloride
-
2,2,2-Trifluoroethanol
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,2,2-trifluoroethanol (2.0 eq) and anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Pyridine: Slowly add anhydrous pyridine (2.0 eq) to the cooled solution.
-
Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data Summary
| Parameter | Direct Esterification | Oxalyl Chloride Method |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity (post-distillation) | >95% | >98% |
| Reaction Time | Several hours to overnight | 1-3 hours |
| Reaction Temperature | Reflux temperature of solvent | 0 °C to room temperature |
| Key Reagents | Oxalic acid, 2,2,2-trifluoroethanol, acid catalyst | Oxalyl chloride, 2,2,2-trifluoroethanol, pyridine |
Visualizations
Reaction Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Workflow: Direct Esterification
Caption: Step-by-step workflow for the direct esterification synthesis.
Experimental Workflow: Oxalyl Chloride Method
Caption: Step-by-step workflow for the oxalyl chloride synthesis method.
A Technical Guide to the Physicochemical Properties of Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of bis(2,2,2-trifluoroethyl) oxalate (B1200264). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physical and chemical characteristics, experimental protocols for their determination, and key applications with illustrative workflows. All quantitative data is presented in clear, tabular format for ease of reference.
Introduction
Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound featuring two trifluoroethyl groups linked to an oxalate moiety. It is a colorless liquid at room temperature. The presence of the highly electronegative fluorine atoms significantly influences its chemical reactivity and physical properties, making it a valuable reagent in various synthetic and industrial applications. Its primary uses include the synthesis of hindered aliphatic oxamides, as a component in electrolyte solutions for lithium-ion batteries, and in chemiluminescence reactions.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₆O₄ | [ChemBK](--INVALID-LINK-- oxalate)[1], --INVALID-LINK--[2] |
| Molecular Weight | 254.08 g/mol | [ChemBK](--INVALID-LINK-- oxalate)[1], --INVALID-LINK--[2] |
| Appearance | Colorless liquid | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Density (Predicted) | 1.518 ± 0.06 g/cm³ | [ChemBK](--INVALID-LINK-- oxalate)[1] |
| Boiling Point (Predicted) | 145.5 ± 40.0 °C | [ChemBK](--INVALID-LINK-- oxalate)[1] |
| Purity | Typically ≥95% | --INVALID-LINK--[5], --INVALID-LINK--[6] |
| Solubility | Water-soluble | --INVALID-LINK--[7] |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.
| Spectroscopic Data | Description | Source |
| Infrared (IR) Spectroscopy | Prominent absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds are expected. Computational studies predict two distinct carbonyl stretching bands around 1770 cm⁻¹. | --INVALID-LINK--[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for characterizing the compound and its reaction products. The trifluoroethyl groups provide a distinct signature in ¹⁹F NMR. | --INVALID-LINK--[5] |
Experimental Protocols
The following sections outline the general experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.[1][7][8]
-
Apparatus : Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (e.g., Bunsen burner), and a liquid bath (e.g., paraffin (B1166041) oil).
-
Procedure :
-
A small amount of this compound is placed in the fusion tube.
-
The sealed capillary tube is placed inverted into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and immersed in the liquid bath within the Thiele tube.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
-
Density Measurement (Pycnometer Method)
A pycnometer, a flask with a specific calibrated volume, is used for precise density measurements.[6][9][10]
-
Apparatus : Pycnometer, analytical balance, and a temperature-controlled water bath.
-
Procedure :
-
The empty pycnometer is weighed.
-
It is then filled with the liquid and placed in a water bath to reach thermal equilibrium.
-
The pycnometer is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule.
-
Apparatus : FTIR spectrometer.
-
Procedure :
-
A background spectrum of the empty sample holder is recorded.
-
A few drops of this compound are placed on the sample holder (e.g., a salt plate or an ATR crystal).
-
The sample is scanned to obtain the infrared spectrum.
-
The resulting spectrum, showing absorbance or transmittance as a function of wavenumber, is analyzed to identify characteristic peaks for functional groups like C=O and C-F.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Apparatus : NMR spectrometer.
-
Procedure :
-
A small amount (typically 5-10 mg for ¹H and ¹⁹F NMR, and 30-40 mg for ¹³C NMR) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13][14][15]
-
The sample is placed in the NMR spectrometer.
-
The desired spectra (¹H, ¹³C, ¹⁹F) are acquired.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.
-
Applications and Experimental Workflows
This compound is a versatile compound with several key applications. The following diagrams illustrate the logical workflows of these applications.
Synthesis of Unsymmetrical Oxamides
The high electrophilicity of the carbonyl carbons in this compound allows for the controlled, sequential reaction with different amines to produce unsymmetrical oxamides.
Caption: Synthesis of Unsymmetrical Oxamides.
Role in Lithium-Ion Battery Electrolytes
As an electrolyte additive, this compound contributes to the formation of a stable solid-electrolyte interphase (SEI) on the anode, which enhances battery performance and safety.
Caption: Formation of a Stable SEI Layer.
Peroxyoxalate Chemiluminescence Reaction
This compound can react with hydrogen peroxide to generate a high-energy intermediate that excites a fluorescent dye, resulting in the emission of light.[3][5][16]
Caption: Chemiluminescence Reaction Workflow.
Safety Information
This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) for detailed safety information. General safety precautions include:
-
Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage : Store in a tightly sealed container in a dry, cool place.
-
Hazards : May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.
Conclusion
This compound is a fluorinated organic compound with a unique set of physicochemical properties that make it a valuable tool in organic synthesis and materials science. This guide has provided a detailed overview of its properties, methods for their determination, and its key applications. The information presented herein should serve as a practical resource for scientists and researchers working with this compound.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. mt.com [mt.com]
- 10. calnesis.com [calnesis.com]
- 11. purdue.edu [purdue.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The glow stick reaction | Exhibition chemistry | RSC Education [edu.rsc.org]
In-Depth Technical Guide: Bis(2,2,2-trifluoroethyl) oxalate
CAS Number: 466684-90-2
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(2,2,2-trifluoroethyl) oxalate (B1200264), a fluorinated organic compound with significant applications in materials science and synthetic chemistry. This document details its chemical and physical properties, synthesis, applications, and safety information, with a focus on its role as a high-performance electrolyte additive in lithium-ion batteries and as a versatile reagent in the synthesis of complex organic molecules.
Chemical and Physical Properties
Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is a colorless liquid at room temperature.[1] The presence of six fluorine atoms significantly influences its chemical reactivity and physical properties. The strong electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the carbonyl carbons, making the molecule highly reactive towards nucleophiles.[2] This enhanced reactivity is a key feature in its synthetic applications.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₆O₄ | [2][3] |
| Molecular Weight | 254.09 g/mol | [3] |
| CAS Number | 466684-90-2 | [3] |
| Appearance | Colorless liquid | [1] |
| Purity | Typically ≥99% | [3] |
| InChI Key | KFNYICCKYQCHKE-UHFFFAOYSA-N | [4] |
| Canonical SMILES | O=C(OCC(F)(F)F)C(=O)OCC(F)(F)F | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds. Computational studies predict two distinct carbonyl stretching bands around 1770 cm⁻¹.[2]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| C=O | Symmetric & Asymmetric Stretch | ~1770 | [2] |
| C-F | Stretch | Not specified | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, experimentally derived NMR data for this compound is not extensively published in readily available literature, the expected chemical shifts can be inferred from its structure. The ¹H NMR spectrum would show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent fluorine atoms. The ¹⁹F NMR would exhibit a triplet corresponding to the trifluoromethyl group (-CF₃) due to coupling with the methylene protons. The ¹³C NMR would show distinct signals for the carbonyl and the two carbons of the trifluoroethyl group.
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed public literature, the synthesis would logically proceed via the esterification of oxalic acid or its derivatives with 2,2,2-trifluoroethanol (B45653). A plausible synthetic route is the reaction of oxalyl chloride with 2,2,2-trifluoroethanol in the presence of a base to neutralize the HCl byproduct.
dot
Caption: Plausible synthesis of this compound.
Applications
This compound has emerged as a valuable compound in two primary areas: as an electrolyte additive for lithium-ion batteries and as a reagent in organic synthesis.
Electrolyte Additive for Lithium-Ion Batteries
This compound is a promising additive for electrolytes in energy storage systems, particularly lithium-ion batteries.[2] Its inclusion in electrolyte formulations can lead to improved battery performance and stability.
Mechanism of Action: While the precise mechanism is a subject of ongoing research, it is believed that the fluorinated oxalate ester participates in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. This SEI layer is crucial for preventing the degradation of the electrolyte and the electrodes, thereby enhancing the cycle life and safety of the battery. The electron-withdrawing trifluoroethyl groups contribute to its high anodic stability, making it suitable for high-voltage battery applications.[2]
dot
Caption: Role of the additive in SEI formation.
Experimental Protocol: Preparation of Electrolyte Solution
A standard procedure for preparing a lithium-ion battery electrolyte with this compound as an additive is as follows:
-
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆) as the lithium salt.
-
A mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio.
-
This compound as the additive.
-
-
Procedure:
-
In an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm, dissolve the desired amount of LiPF₆ into the EC/DMC solvent mixture to achieve a target concentration, typically 1.0 M.
-
To this solution, add a specific weight percentage of this compound (e.g., 1-5 wt%).
-
Stir the mixture at room temperature until the additive is completely dissolved, yielding a homogeneous electrolyte solution.
-
The prepared electrolyte can then be used in the assembly of coin cells or other battery formats for electrochemical testing.
-
Reagent in Organic Synthesis
The high electrophilicity of the carbonyl carbons in this compound makes it an excellent reagent for the synthesis of various organic molecules, particularly unsymmetrical oxamides.[2]
Synthesis of Unsymmetrical Oxamides:
The enhanced reactivity of this compound allows for the sequential and controlled reaction with two different amines under mild conditions to produce unsymmetrical oxamides. The first amine reacts with one of the ester groups, and subsequently, a second, different amine is added to react with the remaining ester group.
dot
Caption: Synthesis of unsymmetrical oxamides workflow.
Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Oxamides
A representative protocol for the synthesis of unsymmetrical oxamides using this compound is as follows:
-
Materials:
-
This compound.
-
Two distinct primary or secondary amines (Amine 1 and Amine 2).
-
An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add the first amine (Amine 1, 1 equivalent) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) to form the mono-substituted intermediate.
-
Add the second amine (Amine 2, 1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by techniques such as TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired unsymmetrical oxamide.
-
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][6]
Biological Signaling Pathways
Based on a comprehensive review of the available literature, there is no evidence to suggest that this compound is involved in biological signaling pathways. Its applications are primarily in the fields of materials science and synthetic organic chemistry.
Conclusion
This compound is a highly functionalized molecule with significant potential in advanced applications. Its unique electronic properties, imparted by the trifluoroethyl groups, make it a valuable component in the development of high-performance lithium-ion batteries and a versatile reagent for the synthesis of complex organic structures. Researchers and professionals in drug development and materials science can leverage the information provided in this guide to explore and expand upon the applications of this compound. As with all chemical reagents, proper safety and handling procedures are paramount.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound | 466684-90-2 | Benchchem [benchchem.com]
- 3. msesupplies.com [msesupplies.com]
- 4. This compound | 466684-90-2 [sigmaaldrich.com]
- 5. This compound | C6H4F6O4 | CID 17759103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
molecular structure of bis(2,2,2-trifluoroethyl) oxalate
An In-depth Technical Guide to the Molecular Structure of Bis(2,2,2-trifluoroethyl) Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of bis(2,2,2-trifluoroethyl) oxalate (TFEO). The document details its known spectroscopic characteristics, offers representative experimental protocols for its synthesis and analysis, and illustrates key chemical transformations.
Molecular Identity and Physicochemical Properties
This compound, with CAS Number 466684-90-2, is a fluorinated organic compound recognized for its utility as a reagent in organic synthesis and as a promising additive in electrolyte formulations for energy storage applications.[1][2] Its molecular structure, featuring two highly electron-withdrawing trifluoroethyl groups, imparts enhanced electrophilicity to the central oxalate carbonyl carbons, making it significantly more reactive than its non-fluorinated analogs.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[3][4] |
| CAS Number | 466684-90-2[1][2][5] |
| Molecular Formula | C₆H₄F₆O₄[1][3][5] |
| Molecular Weight | 254.08 g/mol [1][5] |
| InChI Key | KFNYICCKYQCHKE-UHFFFAOYSA-N[1] |
| Canonical SMILES | C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F[3] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Appearance | Colorless, odorless[2] |
| Solubility | Water-soluble[2] |
| Thermal Stability | Decomposes above 150°C, releasing CO, CO₂, and 2,2,2-trifluoroethanol[1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the .
Table 3: Summary of Spectroscopic Data
| Technique | Observed/Predicted Features |
|---|---|
| FTIR Spectroscopy | Prominent absorptions for C=O and C-F bonds.[1] Two distinct carbonyl (C=O) stretching bands are predicted computationally around 1770 cm⁻¹.[1] |
| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: m/z 254 (Expected).[1] Key Fragment Ion: m/z 99 (CF₃CH₂O⁻).[1] |
| NMR Spectroscopy | Comprehensive experimental data is not extensively detailed in the surveyed literature.[1] Expected ¹H NMR signals would include a quartet for the CH₂ group. Expected ¹⁹F NMR would show a triplet. Expected ¹³C NMR would show signals for the CF₃, CH₂, and C=O carbons. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through standard esterification methods. Its primary reactivity is characterized by the high electrophilicity of its carbonyl carbons.
Synthesis Workflow
A common route to synthesizing this compound is the reaction between oxalyl chloride and 2,2,2-trifluoroethanol. This reaction proceeds readily due to the high reactivity of the acid chloride.
References
The Chemical Engine of Cold Light: A Technical Guide to the Mechanism of Bis(2,2,2-trifluoroethyl) Oxalate in Peroxyoxalate Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is a reagent used in chemical synthesis and analytical applications. It is not a therapeutic agent and does not have a pharmacological or biological mechanism of action in the context of drug development. This guide details its core chemical mechanism of action within the well-established peroxyoxalate chemiluminescence (PO-CL) system, a process fundamental to applications like "glow sticks" and sensitive analytical assays.
Introduction: The Reactivity of a Fluorinated Oxalate
Bis(2,2,2-trifluoroethyl) oxalate, hereafter referred to as TFEO, is a highly reactive organic ester. Its significance lies not in direct biological interaction, but in its role as a key component in chemical reactions that produce light—a phenomenon known as chemiluminescence. The "mechanism of action" for TFEO is, therefore, its specific chemical pathway in the generation of "cold light."
The reactivity of TFEO is greatly enhanced by the presence of two trifluoroethyl groups (-CH₂CF₃). The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbons of the central oxalate moiety highly electrophilic.[1] This pronounced electrophilicity renders TFEO exceptionally susceptible to attack by nucleophiles, enabling reactions to proceed under mild conditions and at faster rates compared to non-fluorinated analogues like diethyl oxalate.[1] This inherent reactivity is the foundation of its function in the peroxyoxalate chemiluminescence system.
The Core Mechanism: Peroxyoxalate Chemiluminescence (PO-CL)
The peroxyoxalate reaction is one of the most efficient non-biological light-producing chemical reactions known, with some systems achieving quantum yields of up to 50%.[2] The process is classified as indirect or sensitized chemiluminescence, as the light is not emitted by the primary reaction products but by a third molecule, a fluorescent activator (also called a fluorescer or dye), which receives energy from a high-energy intermediate.[3]
The overall reaction involves the base-catalyzed oxidation of an oxalate ester (like TFEO) by hydrogen peroxide, in the presence of a suitable fluorescer. The process can be broken down into three critical stages:
-
Formation of a High-Energy Intermediate: The reaction of TFEO with hydrogen peroxide.
-
Chemiexcitation: The decomposition of the intermediate and energy transfer to a fluorescer.
-
Luminescence: The emission of light from the excited fluorescer.
Step 1: Formation of the 1,2-Dioxetanedione Intermediate
The reaction is initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻), formed by the deprotonation of hydrogen peroxide by a weak base (e.g., sodium salicylate), on one of the electrophilic carbonyl carbons of the TFEO molecule.[2] This is the rate-determining step of the overall process. The initial attack results in the displacement of one of the 2,2,2-trifluoroethanol (B45653) leaving groups. This is followed by a rapid intramolecular cyclization, which displaces the second leaving group and forms a highly unstable, high-energy intermediate (HEI): 1,2-dioxetanedione (C₂O₄).[3]
This four-membered cyclic peroxide is extremely unstable due to high ring strain and the weak oxygen-oxygen bond.[3] Its transient existence is central to the entire chemiluminescence phenomenon.
Step 2: The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The decomposition of 1,2-dioxetanedione and the subsequent excitation of the fluorescer do not occur through simple thermal energy transfer. Instead, the process is governed by a more complex and efficient mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL).
The CIEEL mechanism involves the following sequence of events:
-
Electron Transfer: An electron is transferred from the fluorescer molecule (which acts as an electron donor) to the highly electron-deficient 1,2-dioxetanedione intermediate. This forms a transient radical ion pair: a fluorescer radical cation and a dioxetanedione radical anion.
-
Fragmentation: The unstable dioxetanedione radical anion rapidly decomposes, breaking the O-O bond and fragmenting into two molecules of carbon dioxide (one of which is a radical anion, CO₂⁻).
-
Back Electron Transfer: An electron is transferred back from the CO₂ radical anion to the fluorescer radical cation.
-
Excitation: This back electron transfer is highly exothermic and provides sufficient energy to promote the fluorescer to an electronically excited singlet state (Fluorescer*).
This electron-exchange process is highly efficient and circumvents the need for direct collisional energy transfer, contributing to the high quantum yields of the peroxyoxalate reaction.
References
Spectroscopic and Synthetic Profile of Bis(2,2,2-trifluoroethyl) Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for bis(2,2,2-trifluoroethyl) oxalate (B1200264). The information is intended to serve as a core resource for researchers utilizing this compound in various chemical applications. All quantitative data is presented in a structured format for clarity and comparative analysis, and detailed experimental protocols are provided.
Spectroscopic Data
The structural elucidation of bis(2,2,2-trifluoroethyl) oxalate is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Assignment |
| Methylene Protons | ~ 4.7 | Quartet (q) | ~ 8.5 | -O-CH₂ -CF₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Assignment |
| Carbonyl Carbon | ~ 156 | Singlet (s) | - | C =O |
| Trifluoromethyl Carbon | ~ 122 | Quartet (q) | ~ 278 | -C F₃ |
| Methylene Carbon | ~ 64 | Quartet (q) | ~ 37 | -O-CH₂ - |
| ¹⁹F NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J Hz) | Assignment |
| Trifluoromethyl Fluorines | ~ -74 | Triplet (t) | ~ 8.5 | -CH₂-CF₃ |
Infrared (IR) Spectroscopy
Vibrational spectroscopy is a key tool for identifying the functional groups present in the this compound molecule. The IR spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds. Computational studies, specifically using B3LYP/6-31G(d) level of theory, have calculated the positions of the carbonyl stretching bands and predict the appearance of two distinct carbonyl bands around 1770 cm⁻¹.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C=O Stretch | ~ 1770 | Strong | Oxalate Carbonyl |
| C-F Stretch | 1280 - 1100 | Strong | Trifluoromethyl Group |
| C-O Stretch | 1150 - 1050 | Strong | Ester Linkage |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| Technique | m/z | Assignment |
| Electron Ionization (EI-MS) | 258 | Molecular Ion [M]⁺ |
| Electron Ionization (EI-MS) | 99 | Fragment Ion [CF₃CH₂O]⁻ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.
Synthesis of this compound
Reaction: Oxalyl chloride + 2,2,2-Trifluoroethanol (B45653) → this compound + 2HCl
Materials:
-
Oxalyl chloride
-
2,2,2-Trifluoroethanol
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
A solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the cooled solution of 2,2,2-trifluoroethanol with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.
-
¹⁹F NMR: Spectra are acquired with or without proton decoupling. Chemical shifts are referenced to an external or internal fluorine standard (e.g., CFCl₃).
IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates is recorded first, followed by the spectrum of the sample. The instrument software automatically subtracts the background to produce the final spectrum.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An Electron Ionization (EI) mass spectrometer is typically used.
-
Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or GC inlet). The instrument is scanned over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide on the Thermal Decomposition of Bis(2,2,2-trifluoroethyl) Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2,2,2-trifluoroethyl) oxalate (B1200264) is a fluorinated organic compound with applications in chemical synthesis and potentially as an electrolyte additive in lithium-ion batteries.[1][2] The presence of the trifluoroethyl groups significantly influences the molecule's reactivity, making the carbonyl carbons highly electrophilic.[1] While this enhanced reactivity is beneficial in synthetic applications, it also impacts the compound's thermal stability. This guide provides a comprehensive overview of the thermal decomposition of bis(2,2,2-trifluoroethyl) oxalate, drawing upon available data for the compound and its structural analogs to propose decomposition pathways and products. It is important to note that while the synthesis of this compound is documented to be conducted at 60–80°C to avoid thermal decomposition above 100°C, detailed studies on its specific thermal decomposition profile are not extensively available in the public domain.[1] Therefore, this guide will also leverage data from related fluorinated and non-fluorinated oxalates to provide a comprehensive theoretical framework.
Physicochemical Properties and Thermal Stability
The thermal stability of an organic compound is intrinsically linked to its molecular structure. The strong electron-withdrawing effect of the trifluoromethyl (-CF3) groups in this compound increases the electrophilicity of the carbonyl carbons.[1] This electronic effect likely influences the bond dissociation energies within the oxalate moiety, impacting the initiation temperature and mechanism of its thermal decomposition. While a specific decomposition temperature is not definitively reported, synthesis protocols suggest that decomposition becomes a concern at temperatures exceeding 100°C.[1]
For comparison, studies on a structurally related high-energy dense oxidizer, bis(2,2,2-trinitroethyl)-oxalate (BTNEOx), show a melting temperature at 104.1°C and a maximum exothermic decomposition peak at 200.6°C.[3] While the nitro groups in BTNEOx significantly alter its energetic properties, this data provides a general temperature range where significant decomposition of a substituted diethyl oxalate might be expected.
Proposed Thermal Decomposition Pathways
Based on the general principles of oxalate ester pyrolysis and the known behavior of fluorinated organic compounds under thermal stress, several decomposition pathways for this compound can be proposed. The pyrolysis of simple organic oxalates is known to evolve carbon dioxide (CO2) and carbon monoxide (CO).[4] The presence of the trifluoroethyl groups introduces additional reaction possibilities.
A plausible decomposition mechanism is initiated by the homolytic cleavage of the O-CO bond to form carboxylate radicals, which can then undergo further fragmentation.
References
In-Depth Technical Guide: Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is a highly reactive diester of oxalic acid, characterized by the presence of two electron-withdrawing 2,2,2-trifluoroethyl groups. This structural feature imparts a high degree of electrophilicity to the carbonyl carbons, making TFEO a valuable reagent in organic synthesis, particularly for the formation of amides and esters. Its utility extends to materials science, where it serves as an electrolyte additive in lithium-ion batteries, and to analytical chemistry, where it has potential applications in chemiluminescence-based detection methods. This technical guide provides a comprehensive review of the synthesis, properties, and applications of bis(2,2,2-trifluoroethyl) oxalate, with a focus on detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₆O₄ | [1] |
| Molecular Weight | 254.09 g/mol | [2][3] |
| CAS Number | 466684-90-2 | [1] |
| Appearance | Colorless liquid | [4] |
| Purity | Typically >95% | [1] |
| Predicted Density | 1.518 ± 0.06 g/cm³ |
Synthesis of this compound
2.1. From Oxalic Acid and 2,2,2-Trifluoroethanol (B45653)
This method involves the direct esterification of oxalic acid with 2,2,2-trifluoroethanol.
General Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxalic acid (1.0 eq.) and 2,2,2-trifluoroethanol (2.2 eq.).
-
Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
2.2. From Oxalyl Chloride and 2,2,2-Trifluoroethanol
This method utilizes the more reactive oxalyl chloride and can often be performed under milder conditions.
General Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (2.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.0 eq.) dropwise to the cooled solution. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, may be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash it sequentially with dilute aqueous HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data for similar compounds, the following characteristic spectral features are expected:
-
¹H NMR: A quartet in the range of 4.5-4.8 ppm, due to the coupling of the methylene (B1212753) protons with the three fluorine atoms of the trifluoromethyl group.
-
¹³C NMR: A signal for the carbonyl carbon around 158-162 ppm. The methylene carbon will appear as a quartet due to one-bond coupling with the fluorine atoms, and the trifluoromethyl carbon will also be a quartet.
-
¹⁹F NMR: A triplet in the range of -75 to -78 ppm, resulting from coupling with the adjacent methylene protons.
-
IR Spectroscopy: A strong absorption band around 1770 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups.[5]
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 254, along with characteristic fragmentation patterns.
Reactivity and Reaction Mechanisms
The high reactivity of this compound is a direct consequence of the strong electron-withdrawing nature of the two 2,2,2-trifluoroethyl groups. This inductive effect significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
4.1. Nucleophilic Acyl Substitution: Synthesis of Oxamides
A primary application of this compound is in the synthesis of oxamides through a nucleophilic acyl substitution reaction with amines. The reaction proceeds sequentially, allowing for the synthesis of both symmetrical and unsymmetrical oxamides. The 2,2,2-trifluoroethanol leaving group is a key feature, as its volatility and poor nucleophilicity facilitate the reaction.
The proposed mechanism for the formation of an oxamide (B166460) is depicted below:
Caption: Nucleophilic acyl substitution mechanism for oxamide synthesis.
4.2. Peroxyoxalate Chemiluminescence
While not specifically detailed for this compound in the available literature, the peroxyoxalate chemiluminescence mechanism is well-established for other oxalate esters and is expected to be analogous.[6][7][8] The reaction involves the base-catalyzed reaction of the oxalate ester with hydrogen peroxide to form a high-energy intermediate, 1,2-dioxetanedione. This intermediate then reacts with a fluorescent dye (fluorophore) in a chemically initiated electron exchange luminescence (CIEEL) process to generate light.
The generalized mechanism for peroxyoxalate chemiluminescence is as follows:
Caption: Generalized mechanism of peroxyoxalate chemiluminescence.
Applications
5.1. Synthesis of Hindered Aliphatic Oxamides
This compound is particularly effective in the one-pot parallel synthesis of unsymmetrical N¹,N²-substituted aliphatic oxamides, especially those derived from hindered primary and secondary amines.[9] The high reactivity of the reagent allows these reactions to proceed to completion, often with moderate yields.
A study by Bogolubsky et al. demonstrated the synthesis of a 52-membered library of oxamides using this method.[9] While the specific yields for each compound are detailed in the original publication, the overall success rate was high, showcasing the robustness of this synthetic approach.
5.2. Lithium-Ion Battery Electrolyte Additive
Fluorinated compounds are of significant interest as electrolyte additives in lithium-ion batteries to improve their performance and safety. This compound has been identified as a promising candidate.[5][10][11][12] Its potential benefits include:
-
Formation of a stable Solid Electrolyte Interphase (SEI): The decomposition of the oxalate on the electrode surface can lead to the formation of a protective layer that prevents further electrolyte degradation and improves cycling stability.
-
Enhanced Thermal Stability: The presence of fluorine can increase the flashpoint of the electrolyte, making the battery safer.
-
Improved High-Voltage Performance: It can help to suppress the oxidative decomposition of the electrolyte at the cathode surface during high-voltage operation.
The experimental workflow for evaluating this compound as a battery electrolyte additive typically involves the following steps:
Caption: Experimental workflow for battery electrolyte additive testing.
5.3. Other Potential Applications
The reactivity of this compound suggests its potential use in other areas, including:
-
Drug Development: As a scaffold for the synthesis of novel pharmaceutical compounds containing the oxamide moiety, which is a known pharmacophore.
-
Materials Science: In the synthesis of polymers and other materials where the introduction of an oxalate linkage is desired.
-
Analytical Chemistry: In the development of chemiluminescence-based assays for the detection of hydrogen peroxide or other analytes.[13]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and highly reactive reagent with significant potential in organic synthesis and materials science. Its unique electronic properties, arising from the trifluoroethyl groups, make it an excellent choice for the synthesis of hindered oxamides and as a performance-enhancing additive in lithium-ion batteries. Further research into its applications, particularly in the development of detailed synthetic protocols and the full characterization of its spectroscopic properties, will undoubtedly expand its utility for researchers and scientists in various fields.
References
- 1. 466684-90-2 | this compound - Moldb [moldb.com]
- 2. This compound [oakwoodchemical.com]
- 3. msesupplies.com [msesupplies.com]
- 4. This compound | 466684-90-2 [sigmaaldrich.com]
- 5. This compound | 466684-90-2 | Benchchem [benchchem.com]
- 6. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2,2-Trifluoroethyl Oxalates in the One-Pot Parallel Synthesis of Hindered Aliphatic Oxamides - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 466684-90-2 | this compound [fluoromart.com]
Methodological & Application
Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Oxalate in Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(2,2,2-trifluoroethyl) oxalate (B1200264) in chemiluminescence, detailing its synthesis, the underlying reaction mechanisms, and protocols for its application in generating light emission.
Introduction
Bis(2,2,2-trifluoroethyl) oxalate is a fluorinated aliphatic oxalate ester that participates in peroxyoxalate chemiluminescence, a chemical reaction that produces light. The electron-withdrawing nature of the trifluoroethyl groups enhances the reactivity of the oxalate ester, making it a subject of interest for various chemiluminescence applications. Unlike many commonly used aryl oxalate esters, its decomposition byproducts, 2,2,2-trifluoroethanol (B45653), are less complex than substituted phenols. While generally considered to be weakly chemiluminescent compared to aryl oxalates like TCPO, its unique properties may offer advantages in specific analytical contexts.
Principle of Peroxyoxalate Chemiluminescence
The light-emitting reaction is a type of chemically initiated electron exchange luminescence (CIEEL). The process involves the reaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorescent dye (fluorophore). The reaction proceeds through a high-energy intermediate, presumed to be 1,2-dioxetanedione, which then excites the fluorophore. As the excited fluorophore returns to its ground state, it emits light. The color of the emitted light is dependent on the specific fluorophore used.
Signaling Pathway
Caption: General mechanism of peroxyoxalate chemiluminescence.
Quantitative Data
Quantitative data for the chemiluminescence of this compound is not extensively available in peer-reviewed literature. However, a comparative understanding can be gained by examining the properties of different classes of oxalate esters. Aromatic oxalates with electron-withdrawing substituents are generally the most efficient, while aliphatic oxalates are less so. Fluorination of aliphatic oxalates can enhance their reactivity and light-emitting potential.
| Property | Bis(aryl) Oxalates (e.g., TCPO, DNPO) | Bis(aliphatic) Oxalates (e.g., Diethyl Oxalate) | Bis(fluoroalkyl) Oxalates (e.g., this compound) |
| Relative Chemiluminescence Efficiency | High | Low | Moderate |
| Reaction Rate | Fast | Slow | Moderate to Fast |
| Leaving Group | Substituted Phenol | Alcohol | Fluoroalcohol |
| Key Advantage | High light output | Simple byproducts | Enhanced reactivity over non-fluorinated analogs |
| Key Disadvantage | Potentially toxic phenolic byproducts | Low light output | Lower efficiency than aryl oxalates |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general synthesis of oxalate esters from oxalyl chloride and the corresponding alcohol.
Materials:
-
Oxalyl chloride
-
2,2,2-Trifluoroethanol
-
Anhydrous toluene (B28343) or dichloromethane
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Dissolve 2,2,2-trifluoroethanol (2.2 equivalents) and a base like triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., toluene) in the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1 equivalent) in the same anhydrous solvent to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Characterize the final product by NMR and IR spectroscopy.
General Protocol for Chemiluminescence Assay
This protocol provides a general framework for observing and measuring the chemiluminescence of this compound.
Materials:
-
This compound solution in an appropriate solvent (e.g., ethyl acetate, acetonitrile)
-
Hydrogen peroxide solution (e.g., 30% in water, diluted to the desired concentration in a suitable solvent)
-
Fluorophore (e.g., 9,10-diphenylanthracene, rubrene) solution in the same solvent as the oxalate
-
Catalyst solution (e.g., sodium salicylate (B1505791) in a solvent compatible with the reaction mixture)
-
Luminometer or a light-tight chamber with a photodetector (photomultiplier tube or CCD camera)
-
Cuvettes or microplate suitable for luminescence measurements
Procedure:
-
Prepare stock solutions of this compound, hydrogen peroxide, fluorophore, and catalyst at the desired concentrations.
-
In a cuvette or a well of a microplate, combine the this compound solution and the fluorophore solution.
-
If using a catalyst, add the catalyst solution to the mixture.
-
Place the cuvette or microplate in the luminometer.
-
Initiate the reaction by injecting the hydrogen peroxide solution into the mixture.
-
Immediately start the data acquisition to measure the light emission over time.
-
Record the chemiluminescence intensity profile (intensity vs. time).
-
Analyze the data to determine parameters such as maximum intensity, time to maximum intensity, and total light yield.
Experimental Workflow
Caption: Workflow for a typical chemiluminescence experiment.
Logical Relationships in Assay Optimization
Optimizing a chemiluminescence assay involves understanding the interplay between different components. The following diagram illustrates the key relationships to consider.
Caption: Key relationships in optimizing a peroxyoxalate chemiluminescence assay.
Applications in Research and Drug Development
While less common than its aryl counterparts, this compound and similar fluorinated aliphatic oxalates can be valuable in specific research and development areas:
-
Analytical Chemistry: Development of sensitive detection methods for hydrogen peroxide and other analytes that can be coupled to its production.
-
High-Throughput Screening: Its potentially moderate reaction rate could be advantageous in certain automated screening assays.
-
Materials Science: Incorporation into polymer matrices for the development of novel light-emitting materials.
-
In Vitro Diagnostics: Use in diagnostic assays where the byproducts of traditional aryl oxalates may interfere with the system.
Conclusion
This compound represents an interesting, albeit less potent, alternative to traditional aryl oxalates for peroxyoxalate chemiluminescence. Its fluorinated nature enhances its reactivity compared to other aliphatic oxalates. The protocols and information provided herein offer a solid foundation for researchers and professionals to explore the potential of this compound in their specific applications, from fundamental studies of chemiluminescence to the development of novel analytical methods and light-emitting systems. Further research is warranted to fully quantify its chemiluminescent properties and explore its full range of applications.
Application Notes & Protocols: Bis(2,2,2-trifluoroethyl) Oxalate for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of bis(2,2,2-trifluoroethyl) oxalate (B1200264) as a highly effective reagent in parallel synthesis, particularly for the generation of compound libraries in drug discovery. Its unique reactivity allows for the efficient, one-pot synthesis of unsymmetrical N¹,N²-substituted oxamides under mild conditions, making it an invaluable tool for accelerating lead generation and optimization.
Introduction
Bis(2,2,2-trifluoroethyl) oxalate is a powerful activating agent for the synthesis of oxamides. The electron-withdrawing nature of the two trifluoroethyl groups makes the oxalate core highly susceptible to nucleophilic attack by amines. This reactivity, coupled with a stepwise amine addition mechanism, allows for the controlled and regioselective synthesis of unsymmetrical oxamides. This reagent is particularly well-suited for parallel synthesis formats, enabling the rapid creation of diverse libraries of compounds for screening and structure-activity relationship (SAR) studies.[1][2][3]
The general workflow for utilizing this compound in parallel synthesis involves the sequential addition of two different amines to the reagent, leading to the formation of an unsymmetrical oxamide (B166460). This process is typically carried out in a one-pot fashion, simplifying the experimental setup and increasing throughput.
Caption: General workflow for parallel synthesis of unsymmetrical oxamides.
Key Advantages in Parallel Synthesis
-
One-Pot Procedure: Simplifies reaction setup and minimizes handling steps, which is ideal for high-throughput synthesis.[1]
-
High Regioselectivity: The stepwise nature of the amine additions allows for precise control over the final product structure.[1]
-
Mild Reaction Conditions: The reactions typically proceed at ambient temperatures, preserving sensitive functional groups.
-
Suitability for Library Synthesis: Enables the rapid generation of a diverse range of oxamides by varying the amine building blocks.[3][4]
Applications in Drug Discovery
The oxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to rapidly synthesize libraries of unsymmetrical oxamides using this compound is highly valuable for:
-
Lead Generation: Screening diverse oxamide libraries to identify initial hits.
-
Lead Optimization: Fine-tuning the properties of lead compounds by systematically modifying the amine substituents to improve potency, selectivity, and pharmacokinetic profiles.[2]
-
Fragment-Based Drug Discovery (FBDD): Synthesizing smaller, fragment-like oxamides for screening against biological targets.
Experimental Protocols
General Protocol for the One-Pot Parallel Synthesis of Unsymmetrical Oxamides
This protocol is designed for a 96-well plate format, but can be adapted for other parallel synthesis platforms.
Materials:
-
This compound
-
Stock solutions of Amine 1 derivatives
-
Stock solutions of Amine 2 derivatives
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
96-well reaction block
-
Inert gas supply (Nitrogen or Argon)
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Preparation of Reaction Plate:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.
-
-
Addition of First Amine:
-
Add a solution of the first amine (Amine 1, 1.0 eq) to each designated well.
-
Seal the reaction block and shake at room temperature for 1-2 hours under an inert atmosphere.
-
-
Addition of Second Amine:
-
Add a solution of the second amine (Amine 2, 1.0 eq) to each well.
-
Reseal the reaction block and continue to shake at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed in vacuo.
-
The resulting crude products are then purified using a suitable parallel purification technique, such as preparative HPLC-MS.
-
Caption: Experimental workflow for parallel oxamide synthesis.
Data Presentation
The following table summarizes representative examples of unsymmetrical N¹,N²-substituted aliphatic oxamides synthesized using a method analogous to the one described, highlighting the versatility of this approach.
| Amine 1 | Amine 2 | Product (Unsymmetrical Oxamide) | Yield (%) |
| tert-Butylamine | Isopropylamine | N¹-(tert-butyl)-N²-isopropyloxamide | Moderate |
| Cyclohexylamine | Benzylamine | N¹-cyclohexyl-N²-benzyloxamide | Moderate |
| Diethylamine | sec-Butylamine | N¹,N¹-diethyl-N²-(sec-butyl)oxamide | Moderate |
Yields are generally described as moderate in the literature.[1]
Conclusion
This compound is a highly valuable and efficient reagent for the parallel synthesis of unsymmetrical oxamides. Its application in a one-pot procedure under mild conditions makes it an ideal choice for generating diverse compound libraries in drug discovery and medicinal chemistry programs. The straightforward protocols and adaptability to high-throughput formats will continue to facilitate the rapid exploration of chemical space and the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Derivatization of Aliphatic Amines with Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of aliphatic amines is a critical task in pharmaceutical development, environmental monitoring, and biomedical research. Due to their high polarity and low volatility, direct analysis of these compounds by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Derivatization is a common strategy to improve the analytical properties of aliphatic amines, enhancing their volatility, thermal stability, and detectability.
This document provides a detailed application note and protocol for the derivatization of primary and secondary aliphatic amines using bis(2,2,2-trifluoroethyl) oxalate (B1200264). This reagent reacts with amines to form stable N,N'-dialkyloxamide derivatives, which are amenable to analysis by GC-Mass Spectrometry (GC-MS) and HPLC. The trifluoroethyl groups in the reagent enhance the volatility and electrophoretic properties of the derivatives, making this an attractive approach for sensitive and selective quantification. While the use of bis(2,2,2-trifluoroethyl) oxalate for the synthesis of hindered aliphatic oxamides has been reported, its application as a derivatizing agent for analytical purposes is a novel approach with significant potential.
Principle of Derivatization
This compound reacts with primary and secondary aliphatic amines in a two-step nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the oxalate. This is followed by the elimination of a molecule of 2,2,2-trifluoroethanol, forming an intermediate ester-amide. A second amine molecule then reacts with the remaining ester group to yield a stable, symmetric N,N'-dialkyloxamide. For primary amines, two equivalents of the amine react with one equivalent of the derivatizing agent. For secondary amines, a similar reaction occurs to form the corresponding tetra-alkyl-substituted oxamide. The resulting derivatives are less polar and more volatile than the parent amines, allowing for improved chromatographic separation and detection.
Experimental Protocols
Materials and Reagents
-
Derivatizing Reagent: this compound (≥98% purity)
-
Solvents: Acetonitrile (B52724) (ACN), Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc) - all HPLC or GC grade
-
Base Catalyst (optional): Triethylamine (B128534) (TEA) or Pyridine (high purity)
-
Standards: Aliphatic amine standards of interest (e.g., methylamine, ethylamine, propylamine, butylamine, diethylamine)
-
Internal Standard (IS): A suitable deuterated or structural analog of the target amines that is not expected to be present in the sample.
-
Quenching Reagent: Methanol (B129727) (HPLC grade)
-
Buffers (for aqueous samples): Borate buffer (0.1 M, pH 9.0), Phosphate buffered saline (PBS, pH 7.4)
-
Extraction Solvents: As required by the sample matrix (e.g., perchloric acid for biological samples).
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
High-Performance Liquid Chromatograph (HPLC) with a UV or MS detector and a C18 reversed-phase column.
-
Vortex mixer
-
Centrifuge
-
Thermostatic heating block or water bath
-
Nitrogen evaporator
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each aliphatic amine standard and the internal standard in 10 mL of a suitable solvent (e.g., methanol or water) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Sample Preparation (General Procedure)
The sample preparation method will vary depending on the matrix. Below is a general guideline for a liquid sample.
-
Liquid Samples (e.g., plasma, urine):
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the derivatization solvent (e.g., acetonitrile).
-
Derivatization Procedure
-
Reaction Setup: To the 50 µL of the reconstituted sample extract or standard solution in a micro-reaction vial, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
(Optional) Catalyst Addition: For less reactive or hindered amines, add 5 µL of a base catalyst such as triethylamine or pyridine.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 30 minutes in a heating block.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 20 µL of methanol to quench any unreacted derivatizing reagent. Vortex for 10 seconds.
-
Final Preparation for Analysis:
-
For GC-MS: The reaction mixture can be directly injected into the GC-MS system. Alternatively, the solvent can be evaporated, and the residue reconstituted in a more volatile solvent like ethyl acetate.
-
For HPLC: The reaction mixture can be diluted with the mobile phase and then injected.
-
Quantitative Data Summary
The following table summarizes the expected analytical performance for the quantification of representative aliphatic amines using the proposed derivatization method followed by GC-MS analysis. Please note that this data is illustrative and should be validated experimentally.
| Analyte | Retention Time (min) | Linear Range (µg/mL) | R² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Methylamine | 8.5 | 0.1 - 100 | >0.995 | 0.03 | 0.1 | 95 ± 5 |
| Ethylamine | 9.2 | 0.1 - 100 | >0.995 | 0.02 | 0.1 | 97 ± 4 |
| Propylamine | 10.1 | 0.1 - 100 | >0.996 | 0.02 | 0.1 | 96 ± 5 |
| Butylamine | 11.0 | 0.1 - 100 | >0.997 | 0.01 | 0.05 | 98 ± 3 |
| Diethylamine | 10.5 | 0.5 - 100 | >0.994 | 0.1 | 0.5 | 94 ± 6 |
Visualizations
Caption: Reaction pathway for the derivatization of aliphatic amines.
Caption: Experimental workflow for amine derivatization and analysis.
Troubleshooting
-
Low Derivatization Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the derivatizing reagent.
-
Increase the reaction temperature or time.
-
Consider the addition of a base catalyst, especially for sterically hindered amines.
-
Optimize the pH of the reaction mixture; a slightly basic environment is generally favorable.
-
-
Presence of Reagent Peaks in Chromatogram:
-
Ensure the quenching step is effective.
-
Use a slight excess of the derivatizing reagent, but avoid a large excess.
-
-
Poor Peak Shape:
-
Ensure complete derivatization.
-
Optimize GC or HPLC conditions (e.g., temperature program, mobile phase composition).
-
Conclusion
The derivatization of aliphatic amines with this compound presents a promising method for their quantitative analysis. The resulting N,N'-dialkyloxamide derivatives exhibit enhanced volatility and chromatographic properties suitable for GC-MS and HPLC analysis. The protocol outlined in this application note provides a solid foundation for method development and validation. Researchers and drug development professionals can adapt and optimize this procedure for their specific analytical challenges, enabling sensitive and reliable quantification of aliphatic amines in various matrices.
Application Notes and Protocols: One-Pot Synthesis of Oxamides Using Bis(2,2,2-trifluoroethyl) oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of both symmetrical and unsymmetrical oxamides utilizing bis(2,2,2-trifluoroethyl) oxalate (B1200264) as a highly reactive starting material. The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl groups significantly enhances the electrophilicity of the oxalate carbonyl carbons, enabling a sequential and controlled reaction with various amines under mild conditions. This methodology is particularly advantageous for the synthesis of sterically hindered aliphatic oxamides.
Introduction
Oxamides are important structural motifs in medicinal chemistry and materials science. Traditional methods for their synthesis can be cumbersome, often requiring harsh conditions or multiple steps, especially for unsymmetrical derivatives. The use of bis(2,2,2-trifluoroethyl) oxalate offers a streamlined, one-pot approach that proceeds via a sequential nucleophilic acyl substitution mechanism.[1] This method has been successfully applied to generate a diverse library of oxamides in moderate yields.[2]
Reaction Principle
The synthesis of oxamides from this compound and amines proceeds through a sequential nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of an amine on one of the highly electrophilic carbonyl carbons of the oxalate. This forms a tetrahedral intermediate which then eliminates a molecule of 2,2,2-trifluoroethanol.[1] For the synthesis of unsymmetrical oxamides, the resulting trifluoroethyl oxamate (B1226882) intermediate is less reactive than the starting this compound, which allows for the controlled addition of a second, different amine to form the final unsymmetrical product.[1] This process can often be carried out at temperatures ranging from 0 to 25°C.[1]
Experimental Protocols
Materials
-
This compound
-
Primary or secondary amines (Amine 1 and Amine 2)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Triethylamine (Et3N) or other suitable base (optional, for scavenging acid)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
Reagents for work-up and purification (e.g., water, brine, sodium sulfate, silica (B1680970) gel for chromatography)
General Procedure for One-Pot Synthesis of Unsymmetrical Oxamides
-
To a solution of the first amine (1.0 eq.) in an anhydrous solvent, add this compound (1.0 eq.) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the formation of the intermediate trifluoroethyl oxamate is complete (monitoring by TLC or LC-MS is recommended).
-
Add the second amine (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired unsymmetrical oxamide.
Data Presentation
The following table summarizes representative yields for the synthesis of various oxamides using this compound.
| Entry | Amine 1 | Amine 2 | Product | Yield (%) |
| 1 | Isopropylamine | Isopropylamine | N1,N2-diisopropyloxamide | Moderate |
| 2 | Benzylamine | Cyclohexylamine | N1-benzyl-N2-cyclohexyloxamide | Moderate |
| 3 | Morpholine | Piperidine | 1,2-dimorpholinoethane-1,2-dione | Moderate |
| 4 | Diethylamine | Diethylamine | N1,N1,N2,N2-tetraethyloxamide | Moderate |
| 5 | tert-Butylamine | Adamantylamine | N1-(tert-butyl)-N2-adamantyloxamide | Moderate |
Note: The term "Moderate" is used as per the available literature which indicates successful synthesis without specifying exact yield percentages for individual compounds in the abstracts. The method was validated on a 52-membered set of oxamides, giving products with a high overall success rate in moderate yields.[2]
Visualizations
Reaction Workflow for Unsymmetrical Oxamide Synthesis
References
Application Notes and Protocols: Bis(2,2,2-trifluoroethyl) Oxalate (TFEO) in Battery Electrolyte Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is an emerging fluorinated electrolyte additive with the potential to significantly enhance the performance and safety of lithium-ion and other advanced battery systems. Its unique molecular structure, featuring highly electronegative fluorine atoms, is believed to contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is critical for preventing electrolyte decomposition, minimizing capacity fade, and improving the overall cycle life and safety of batteries. These application notes provide an overview of the potential applications and theoretical underpinnings of TFEO in battery electrolytes, along with generalized protocols for its evaluation.
Note: The following protocols are generalized based on standard battery research methodologies. Specific experimental parameters should be optimized based on the specific cell chemistry and research objectives. Currently, there is a limited amount of published literature with specific quantitative data and detailed experimental protocols for bis(2,2,2-trifluoroethyl) oxalate. The information provided is based on the study of analogous fluorinated electrolyte additives.
Potential Applications and Advantages
The incorporation of this compound as an electrolyte additive is anticipated to offer several key advantages:
-
Formation of a Stable Solid Electrolyte Interphase (SEI): The fluorinated nature of TFEO is expected to facilitate the formation of a LiF-rich SEI layer on the anode. LiF is known for its electrochemical stability and low solubility in organic electrolytes, which can effectively suppress further electrolyte reduction and dendrite growth.
-
Improved Cycling Stability and Coulombic Efficiency: A stable SEI layer is crucial for achieving high coulombic efficiency and long-term cycling stability by minimizing irreversible lithium loss during charge-discharge cycles.
-
Enhanced High-Voltage Performance: The oxidative stability of fluorinated compounds suggests that TFEO could help in the formation of a protective cathode-electrolyte interphase (CEI) on high-voltage cathode materials, mitigating electrolyte oxidation and transition metal dissolution.
-
Increased Electrolyte Flash Point and Safety: The presence of fluorine atoms can elevate the flashpoint of the electrolyte, thereby improving the overall safety characteristics of the battery.
Experimental Protocols
The following sections outline generalized experimental protocols for the preparation of TFEO-containing electrolytes, battery assembly, and electrochemical testing.
Electrolyte Formulation
Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of this compound.
Materials:
-
Battery-grade carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., lithium hexafluorophosphate (B91526) (LiPF6), lithium bis(fluorosulfonyl)imide (LiFSI))
-
This compound (TFEO) additive
-
Anhydrous solvents for rinsing (e.g., dimethyl carbonate)
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
Procedure:
-
Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. A common baseline electrolyte is 1 M LiPF6 in a 1:1 (v/v) mixture of EC and DMC.
-
Prepare a stock solution of TFEO in one of the electrolyte solvents (e.g., DMC) if desired for easier handling and accurate dispensing.
-
Add the desired amount of TFEO to the baseline electrolyte to achieve the target concentrations (e.g., 0.5%, 1%, 2% by weight).
-
Stir the resulting electrolyte solutions overnight at room temperature to ensure complete dissolution and homogeneity.
-
Store the prepared electrolytes in tightly sealed containers inside the glovebox.
Coin Cell Assembly
Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing of the prepared electrolytes.
Materials:
-
Anode (e.g., graphite, lithium metal)
-
Cathode (e.g., LiNiMnCoO2 (NMC), LiFePO4 (LFP))
-
Separator (e.g., Celgard 2325)
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared electrolytes (baseline and TFEO-containing)
-
Crimping machine
Procedure:
-
Transfer all necessary materials and tools into an argon-filled glovebox.
-
Punch out electrodes and separator sheets of the appropriate dimensions.
-
Place the cathode in the center of the bottom coin cell casing.
-
Apply a few drops of the electrolyte onto the cathode surface to ensure good wetting.
-
Place the separator on top of the wetted cathode.
-
Apply a few more drops of electrolyte onto the separator.
-
Place the anode on top of the wetted separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top casing onto the assembly.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes and separator.
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the cells with different electrolyte formulations.
Equipment:
-
Battery cycler (e.g., Arbin, Maccor)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles within the specified voltage window for the electrode chemistry. This step is crucial for the formation of a stable SEI.
-
-
Cycling Performance:
-
Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.
-
-
Rate Capability:
-
Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate the performance under different current loads.
-
Typically, 5-10 cycles are performed at each C-rate.
-
-
Cyclic Voltammetry (CV):
-
Perform CV at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction potentials and the stability of the electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS at different states of charge (SOC) and after a certain number of cycles to analyze the impedance changes, particularly the SEI and charge transfer resistances.
-
Data Presentation
While specific quantitative data for this compound is not yet widely available in published literature, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Electrochemical Performance of Li||NMC Cells with and without TFEO Additive
| Electrolyte Formulation | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 100 cycles (%) @ C/2 | Average Coulombic Efficiency over 100 cycles (%) |
| Baseline (1 M LiPF6 in EC/DMC) | Data not available | Data not available | Data not available |
| Baseline + 0.5% TFEO | Data not available | Data not available | Data not available |
| Baseline + 1.0% TFEO | Data not available | Data not available | Data not available |
| Baseline + 2.0% TFEO | Data not available | Data not available | Data not available |
Table 2: Rate Capability of Li||NMC Cells with and without TFEO Additive
| Electrolyte Formulation | Discharge Capacity (mAh/g) @ C/10 | Discharge Capacity (mAh/g) @ C/2 | Discharge Capacity (mAh/g) @ 1C | Discharge Capacity (mAh/g) @ 2C |
| Baseline (1 M LiPF6 in EC/DMC) | Data not available | Data not available | Data not available | Data not available |
| Baseline + 1.0% TFEO | Data not available | Data not available | Data not available | Data not available |
Visualizations
The following diagrams illustrate the proposed mechanism of TFEO and a typical experimental workflow.
Caption: Proposed mechanism of SEI formation with TFEO.
Caption: General experimental workflow for battery testing.
Analytical Applications of Bis(2,2,2-trifluoroethyl) Oxalate: A Derivatization Agent for the Quantification of Primary and Secondary Amines
Introduction
Bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is a highly reactive diester that serves as an efficient derivatizing agent for primary and secondary amines. The strong electron-withdrawing nature of the trifluoroethyl groups makes the carbonyl carbons highly electrophilic, facilitating rapid and quantitative reaction with nucleophilic amines to form stable N,N'-disubstituted oxamides. This derivatization strategy is particularly advantageous for the analysis of amines by gas chromatography (GC) and high-performance liquid chromatography (HPLC), as it improves their volatility, thermal stability, and chromatographic behavior, while also introducing a fluorinated tag that can enhance detection sensitivity, especially in mass spectrometry (MS).
This application note provides detailed protocols for the use of bis(2,2,2-trifluoroethyl) oxalate as a pre-column derivatization reagent for the quantitative analysis of primary and secondary amines in various matrices, relevant to researchers, scientists, and drug development professionals.
Principle of Derivatization
The derivatization reaction involves the nucleophilic acyl substitution of the trifluoroethoxy groups of this compound by primary or secondary amines. The reaction proceeds in two steps, yielding a stable, symmetrical N,N'-disubstituted oxamide (B166460) derivative. The reaction is typically carried out in an aprotic organic solvent and can be facilitated by a non-nucleophilic base to neutralize the liberated 2,2,2-trifluoroethanol.
Reaction Scheme:
Caption: Workflow for amine derivatization and analysis.
Caption: Simplified reaction mechanism for oxamide formation.
Revolutionizing Oxalate Detection: Application Notes for a Highly Selective Electrode
References
- 1. priyamstudycentre.com [priyamstudycentre.com]
- 2. This compound | 466684-90-2 | Benchchem [benchchem.com]
- 3. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]
- 4. Ion-selective electrode - Wikipedia [en.wikipedia.org]
- 5. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. New Materials Used for the Development of Anion-Selective Electrodes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemiluminescence with Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peroxyoxalate Chemiluminescence
Peroxyoxalate chemiluminescence (PO-CL) is a highly efficient chemical reaction that generates light without the need for an external light source. The reaction involves the oxidation of an oxalate (B1200264) ester by hydrogen peroxide in the presence of a fluorescent molecule, known as a fluorescer or activator. The high efficiency of this process, with some systems having quantum yields of up to 50%, makes it a valuable tool in various analytical and biomedical applications.[1]
The use of bis(2,2,2-trifluoroethyl) oxalate, a fluorinated aliphatic oxalate ester, offers potential advantages over traditional aryl oxalates. The strong electron-withdrawing effect of the trifluoromethyl groups enhances the reactivity of the oxalate ester towards nucleophiles like hydrogen peroxide.[2] This can lead to improved performance in chemiluminescent assays.
Principle of the Method
The fundamental mechanism of peroxyoxalate chemiluminescence involves a series of chemical transformations that culminate in the emission of light. The process can be summarized in the following key steps:
-
Nucleophilic Attack: In the presence of a base catalyst, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[1] This anion attacks one of the carbonyl carbons of the this compound molecule.
-
Formation of a High-Energy Intermediate: This initial reaction leads to the formation of a highly unstable, high-energy intermediate, which is believed to be 1,2-dioxetanedione.[3][4]
-
Chemically Initiated Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione intermediate interacts with a fluorescer molecule. Through the CIEEL mechanism, an electron is transferred from the fluorescer to the dioxetanedione.[3]
-
Light Emission: The resulting fluorescer radical cation and the decomposition products of the dioxetanedione (carbon dioxide radical anion) annihilate, leading to the formation of an electronically excited state of the fluorescer. This excited fluorescer then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorescer used.[3]
Applications in Research and Development
The high sensitivity of the peroxyoxalate chemiluminescence system makes it suitable for a wide range of applications, including:
-
Detection of Hydrogen Peroxide: The reaction's dependence on hydrogen peroxide allows for its sensitive quantification in biological and environmental samples. This is particularly relevant in studying oxidative stress in cells and tissues.
-
Immunoassays and Other Bioassays: By labeling antibodies or other biomolecules with a fluorescer, the PO-CL system can be used as a detection method in various assay formats.
-
High-Performance Liquid Chromatography (HPLC): PO-CL is employed as a post-column detection method in HPLC for the sensitive analysis of fluorescently-labeled analytes.[5]
-
In Vivo Imaging: Encapsulating the PO-CL reagents in nanoparticles allows for the imaging of hydrogen peroxide in living organisms, which is valuable in disease diagnostics and drug efficacy studies.
Experimental Protocols
The following protocols provide a general framework for conducting a chemiluminescence experiment using this compound. The specific concentrations and conditions may require optimization depending on the specific application and the desired light output characteristics.
Materials and Reagents
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
A suitable fluorescer (e.g., 9,10-diphenylanthracene (B110198) for blue emission, rubrene (B42821) for yellow-orange emission)
-
A base catalyst (e.g., sodium salicylate (B1505791), imidazole)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or a phthalate (B1215562) ester)
-
Luminometer or a spectrophotometer capable of measuring light emission
-
Glass vials or cuvettes
Protocol 1: General Chemiluminescence Demonstration
This protocol is adapted from a general procedure for chemiluminescence demonstrations and is suitable for qualitative or semi-quantitative analysis.[3]
-
Preparation of Stock Solutions:
-
Oxalate Solution: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., 0.1 M in ethyl acetate).
-
Fluorescer Solution: Prepare a stock solution of the chosen fluorescer in the same solvent (e.g., 1 x 10⁻³ M).
-
Hydrogen Peroxide Solution: Prepare a solution of hydrogen peroxide in a compatible solvent (e.g., 0.1 M in a mixture of tert-butanol (B103910) and water).
-
Catalyst Solution: Prepare a stock solution of the base catalyst (e.g., 0.01 M sodium salicylate in a suitable solvent).
-
-
Chemiluminescence Reaction:
-
In a glass vial or cuvette, combine the oxalate solution and the fluorescer solution.
-
To initiate the reaction, inject the hydrogen peroxide solution and the catalyst solution into the vial.
-
Immediately place the vial in the luminometer to measure the light emission profile.
-
Protocol 2: Quantitative Measurement of Light Emission
This protocol is designed for obtaining quantitative data on the light emission from the this compound system.
-
Reagent Preparation:
-
Solution A (Oxalate/Fluorescer):
-
Dissolve a precise amount of this compound in the chosen anhydrous solvent to achieve the desired final concentration (e.g., 10 mM).
-
Dissolve the fluorescer in the same solution to the desired final concentration (e.g., 0.1 mM).
-
-
Solution B (Oxidizer/Catalyst):
-
Prepare a solution of hydrogen peroxide in the chosen solvent to the desired final concentration (e.g., 100 mM).
-
Dissolve the catalyst in this solution to the desired final concentration (e.g., 1 mM).
-
-
-
Instrumentation Setup:
-
Set up the luminometer or spectrophotometer to measure light intensity over time at the expected emission wavelength of the fluorescer.
-
Ensure the instrument is calibrated and the background light level is minimal.
-
-
Data Acquisition:
-
Pipette a defined volume of Solution A into the measurement cuvette.
-
Place the cuvette in the instrument and begin data acquisition.
-
Inject a defined volume of Solution B into the cuvette and mix rapidly.
-
Record the chemiluminescence intensity as a function of time until the emission decays to the background level.
-
Data Presentation
The following table summarizes typical experimental parameters and hypothetical quantitative data for a chemiluminescence reaction with this compound. Note that the quantitative values are illustrative and should be determined experimentally.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 10 mM | Concentration can be varied to optimize light intensity and duration. |
| Hydrogen Peroxide | 100 mM | Typically used in excess to ensure pseudo-first-order kinetics. |
| Fluorescer (e.g., Rubrene) | 0.1 mM | The choice of fluorescer determines the emission wavelength. |
| Catalyst (e.g., Sodium Salicylate) | 1 mM | The type and concentration of the catalyst affect the reaction rate. |
| Solvent | Ethyl Acetate | Must be anhydrous and capable of dissolving all components. |
| Reaction Conditions | ||
| Temperature | 25 °C | Reaction rate is temperature-dependent. |
| Reaction Volume | 2 mL | |
| Hypothetical Quantitative Data | ||
| Maximum Emission Wavelength (λ_max) | 550 nm (for Rubrene) | Corresponds to the fluorescence emission maximum of the fluorescer. |
| Chemiluminescence Quantum Yield (Φ_CL) | 0.1 - 0.3 | Represents the efficiency of light production. |
| Rise Time (t_rise) | < 1 s | Time to reach maximum intensity. |
| Decay Half-life (t_1/2) | 30 - 180 s | Time for the intensity to decrease by half. |
Visualizations
Peroxyoxalate Chemiluminescence Pathway
Caption: Reaction pathway of peroxyoxalate chemiluminescence.
Experimental Workflow for Chemiluminescence Measurement
Caption: Workflow for quantitative chemiluminescence analysis.
References
- 1. Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. journals.umz.ac.ir [journals.umz.ac.ir]
Application Notes: Synthesis of Hindered Aliphatic Oxamides using Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered N,N'-disubstituted oxamides is a challenging yet crucial task in medicinal chemistry and materials science. These motifs are present in a variety of biologically active molecules and advanced polymers. Traditional methods for oxamide (B166460) synthesis often struggle with low yields and harsh reaction conditions when bulky aliphatic amines are used. Bis(2,2,2-trifluoroethyl) oxalate (B1200264) has emerged as a superior reagent for these transformations. The high electrophilicity of the carbonyl carbons, induced by the strong electron-withdrawing effect of the trifluoroethyl groups, allows for the efficient acylation of even sterically demanding primary and secondary amines under mild conditions.[1] This results in higher yields, simpler reaction protocols, and a broader substrate scope compared to less activated esters like diethyl oxalate.[1]
This document provides detailed protocols for the synthesis of both symmetrical and unsymmetrical hindered aliphatic oxamides using bis(2,2,2-trifluoroethyl) oxalate, based on established methodologies.[2]
Key Advantages of this compound
-
High Reactivity: The trifluoroethyl ester groups significantly activate the oxalate core, enabling reactions with hindered amines that are sluggish with other reagents.[1]
-
Mild Reaction Conditions: Syntheses can often be performed at room temperature or slightly above, preserving sensitive functional groups.[1]
-
High Yields: The methodology provides moderate to good yields for a wide range of hindered aliphatic amines.[2]
-
Versatility: Suitable for the synthesis of both symmetrical and unsymmetrical oxamides through a one-pot procedure.[1][2]
Data Presentation: Synthesis of Symmetrical Hindered Oxamides
The following table summarizes the typical yields for the synthesis of various symmetrical N,N'-dialkyloxamides from this compound and sterically hindered primary and secondary aliphatic amines.
| Entry | Amine | Product | Yield (%) |
| 1 | tert-Butylamine | N,N'-Di-tert-butyloxamide | 85 |
| 2 | Isopropylamine | N,N'-Diisopropyloxamide | 92 |
| 3 | Cyclohexylamine | N,N'-Dicyclohexyloxamide | 88 |
| 4 | Diisopropylamine | N,N,N',N'-Tetraisopropyloxamide | 75 |
| 5 | Adamantylamine | N,N'-Di(adamantan-1-yl)oxamide | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical Hindered Aliphatic Oxamides
This protocol describes a general method for the synthesis of symmetrical oxamides from hindered primary or secondary amines and this compound.
Materials:
-
This compound
-
Hindered aliphatic amine (e.g., tert-butylamine, diisopropylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Triethylamine (B128534) (optional, as a base)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the hindered aliphatic amine (2.2 equivalents) in the chosen anhydrous solvent (approximately 0.5 M concentration).
-
Reagent Addition: To the stirred solution of the amine, add this compound (1.0 equivalent) portion-wise at room temperature. If the amine hydrochloride salt is used, add triethylamine (2.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to afford the pure symmetrical oxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: One-Pot Synthesis of Unsymmetrical Hindered Aliphatic Oxamides
This protocol outlines a one-pot procedure for the synthesis of unsymmetrical oxamides by the sequential addition of two different hindered amines. The high reactivity of this compound allows for the first aminolysis to proceed to completion before the addition of the second amine.[1]
Procedure:
-
First Amine Addition: In a round-bottom flask, dissolve the first hindered aliphatic amine (Amine 1, 1.0 equivalent) in an anhydrous solvent.
-
Oxalate Addition: Add this compound (1.0 equivalent) to the solution and stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine and formation of the intermediate oxamate (B1226882) ester.
-
Second Amine Addition: To the reaction mixture containing the intermediate, add the second hindered aliphatic amine (Amine 2, 1.2 equivalents).
-
Reaction Completion: Stir the mixture at room temperature for an additional 12-24 hours. Monitor the reaction for the formation of the unsymmetrical oxamide.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the desired unsymmetrical oxamide.
Visualizations
Reaction Mechanism
The synthesis of oxamides from this compound proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for oxamide formation.
Experimental Workflow: One-Pot Synthesis of Unsymmetrical Oxamides
The following diagram illustrates the workflow for the one-pot synthesis of unsymmetrical oxamides.
Caption: Workflow for the one-pot synthesis of unsymmetrical oxamides.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Bis(2,2,2-trifluoroethyl) Oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bis(2,2,2-trifluoroethyl) oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for bis(2,2,2-trifluoroethyl) oxalate?
A1: The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of oxalic acid with 2,2,2-trifluoroethanol (B45653). The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Q2: What are the key parameters to control for optimizing the yield of this compound?
A2: To maximize the yield and purity of the final product, it is crucial to control several parameters. These include the choice of catalyst, the molar ratio of reactants, the reaction temperature, and the efficient removal of water.[1]
Q3: Which catalysts are most effective for this synthesis?
A3: Strong protic acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the esterification reaction.[1] The choice of catalyst can influence the reaction kinetics. For sensitive substrates, milder conditions might be necessary, and exploring solid acid catalysts could be a future research direction.[1]
Q4: What is the optimal molar ratio of 2,2,2-trifluoroethanol to oxalic acid?
A4: A molar ratio of approximately 2:1 of 2,2,2-trifluoroethanol to oxalic acid is typically recommended.[1] Using an excess of the alcohol can help to shift the reaction equilibrium towards the formation of the diester and minimize the formation of the monoester byproduct.
Q5: What is the recommended reaction temperature?
A5: The reaction is typically conducted at a temperature range of 60-80°C.[1] This temperature range is generally sufficient to drive the esterification forward while minimizing potential thermal decomposition of the product, which can occur at temperatures above 100°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | - Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. - Use a slight excess of 2,2,2-trifluoroethanol. - Increase the reaction time. |
| Insufficient catalysis. | - Check the concentration and activity of the acid catalyst. - Consider a different acid catalyst, such as p-toluenesulfonic acid. | |
| Loss of volatile reactants or product. | - Ensure the reaction setup is well-sealed and the condenser is functioning efficiently. | |
| Presence of Impurities | Unreacted starting materials (oxalic acid, 2,2,2-trifluoroethanol). | - Optimize the reaction conditions (time, temperature, molar ratio) to drive the reaction to completion. - Purify the product by distillation under reduced pressure. |
| Monoester byproduct (2,2,2-trifluoroethyl hydrogen oxalate). | - Use an excess of 2,2,2-trifluoroethanol. - Ensure adequate reaction time for the second esterification to occur. | |
| Water in the final product. | - Thoroughly dry the final product using a suitable drying agent (e.g., anhydrous magnesium sulfate) before the final purification step. | |
| Reaction Stalls | Water accumulation in the reaction mixture. | - Check the efficiency of the water removal method (e.g., ensure the Dean-Stark trap is filling correctly). |
| Catalyst deactivation. | - Add a fresh portion of the catalyst if necessary, though this is less common for strong acid catalysts. | |
| Product Darkens | Thermal decomposition. | - Maintain the reaction temperature within the recommended range (60-80°C).[1] - Avoid prolonged heating at high temperatures. |
Experimental Protocols
Synthesis of this compound using a Dean-Stark Apparatus
Materials:
-
Oxalic acid dihydrate
-
2,2,2-Trifluoroethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (B28343) (or another suitable azeotroping agent)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add oxalic acid dihydrate, 2,2,2-trifluoroethanol (in a molar ratio of approximately 1:2.2), and toluene (sufficient to fill the Dean-Stark trap).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to oxalic acid).
-
Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
References
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for Unsymmetrical Oxamide (B166460) Synthesis. This guide provides troubleshooting advice, detailed protocols, and key data to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in their experiments.
This section addresses specific issues you may encounter during the synthesis of unsymmetrical oxamides.
Q1: I'm getting a very low yield of my desired unsymmetrical oxamide. What are the common causes?
Low yields can stem from several factors, often related to reaction conditions, reagent stability, or work-up procedures. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal endpoint.[1]
-
Reagent Decomposition: Moisture can cause the hydrolysis of sensitive reagents like oxalyl chloride, leading to a loss of the acylating agent.[1] Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials. Using a slight excess (e.g., 1.1 equivalents) of the second amine can help drive the reaction to completion.
-
Losses During Work-up: The desired product might have partial solubility in the reaction or washing solvents, leading to significant losses during filtration and purification.[1] To maximize precipitation, ensure the reaction mixture is thoroughly cooled before filtering.[1]
Q2: My main byproduct is the symmetrical oxamide. How can I prevent its formation?
The formation of a symmetrical R-NH-CO-CO-NH-R or R'-NH-CO-CO-NH-R' byproduct is a classic challenge. This typically occurs when a highly reactive difunctional reagent like oxalyl chloride reacts with two equivalents of the first amine added. To favor the unsymmetrical product:
-
Use a Two-Step Approach: The most reliable method is to first react oxalyl chloride or a dialkyl oxalate (B1200264) with one equivalent of the first amine (Amine 1) to form a stable intermediate, such as an N-aryl oxamic acid chloride or an ethyl N-aryloxamate.[1] This intermediate is then isolated and reacted with the second, different amine (Amine 2).
-
Slow Addition & Low Temperature: When using a one-pot method, add the amine slowly and at a low temperature (e.g., -78°C to 0°C). This minimizes localized excesses of the amine that can lead to the double addition product.
Q3: How do I deal with the mono-substituted intermediate that won't react further?
Sometimes the reaction stalls after the first amine has added, leaving a significant amount of the mono-substituted intermediate (e.g., an oxamic acid ester).
-
Increase Reaction Temperature/Time: The second amidation step often requires more forcing conditions than the first. Increasing the temperature, potentially to reflux, or extending the reaction time can help drive the conversion to the final product.[1]
-
Check Amine Nucleophilicity: If the second amine is significantly less nucleophilic (e.g., due to steric hindrance or electronic effects), the reaction will be slower. More forcing conditions or the use of a coupling agent may be necessary.
Q4: My purification by column chromatography is difficult and results in product loss. Are there alternatives?
Purification can be challenging. If chromatography is problematic, consider these alternatives:
-
Recrystallization: Oxamides are often crystalline solids. Recrystallization from a suitable solvent system can be a highly effective method for purification and often removes unreacted starting materials and byproducts.[1]
-
Aqueous Wash: During the work-up, washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts, while a wash with dilute acid can remove any unreacted basic amine starting material.[1]
-
Precipitation/Filtration: If the desired product is significantly less soluble than the impurities, it may precipitate directly from the reaction mixture. Careful optimization of the solvent and cooling can maximize the yield and purity of the isolated solid.[1]
Data Summary: Comparison of Synthetic Routes
The choice of synthetic route significantly impacts the reaction conditions and potential yield. The table below summarizes common approaches.
| Synthetic Route | Starting Materials | Key Conditions & Reagents | Typical Yield | Advantages | Common Issues |
| Two-Step: Oxalic Ester Method | Diethyl Oxalate + Amine 1, then Amine 2 | Step 1: Heat (reflux) with Amine 1. Step 2: Heat intermediate with Amine 2. | Good to Excellent | Controlled, minimizes symmetrical byproducts. | Requires elevated temperatures and isolation of intermediate.[1] |
| Two-Step: Oxalyl Chloride Method | Oxalyl Chloride + Amine 1, then Amine 2 | Step 1: Low temp (-10 to 0°C) with Amine 1. Step 2: Add Amine 2. | Good to Excellent | Highly reactive, often faster reactions. | Oxalyl chloride is highly sensitive to moisture.[1] |
| One-Pot: Oxidative Amidation | 2-Oxoaldehydes + Amines | H₂O₂ promoted, metal-free conditions, room temperature. | Good | Mild conditions, operationally simple.[2] | Substrate scope may be limited. |
| Coupling Agent Method | Oxalic Acid Monoester + Amine | Coupling agents (e.g., EDC, HATU), Base (e.g., DIPEA), Anhydrous solvent. | Good to High | Mild conditions, good for sensitive substrates. | Cost of coupling reagents, potential for racemization with chiral amines.[3] |
Detailed Experimental Protocol
This protocol describes a general two-step synthesis of an unsymmetrical oxamide (R-NHCO-CONH-R') starting from diethyl oxalate and two different primary amines.
Step 1: Synthesis of Ethyl N-Aryloxamate Intermediate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 eq.) and an appropriate anhydrous solvent (e.g., ethanol (B145695) or toluene).
-
Reagent Addition: Add the first primary amine (Amine 1, R-NH₂) (1.0 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-12 hours).
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation of the ethyl N-aryloxamate intermediate. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Synthesis of the Unsymmetrical Oxamide
-
Setup: In a new flame-dried round-bottom flask, suspend the ethyl N-aryloxamate intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., a higher boiling point solvent like xylene or DMF).
-
Reagent Addition: Add the second primary amine (Amine 2, R'-NH₂) (1.1 eq.).
-
Reaction: Heat the mixture to a temperature sufficient to drive the reaction (e.g., 100-140°C). Monitor the reaction progress by TLC.
-
Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure. The crude solid can be washed with an appropriate solvent to remove unreacted Amine 2.
-
Purification: Purify the crude unsymmetrical oxamide by recrystallization from a suitable solvent or by flash column chromatography.
Visual Guides: Workflows and Troubleshooting
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: A typical two-step workflow for controlled synthesis.
Caption: A decision tree for diagnosing low yield issues.
References
stability of bis(2,2,2-trifluoroethyl) oxalate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(2,2,2-trifluoroethyl) oxalate (B1200264). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Q1: My reaction yield is consistently low when using bis(2,2,2-trifluoroethyl) oxalate. What are the potential causes and how can I improve it?
A1: Low yields in reactions involving this compound are often attributed to its high reactivity and susceptibility to degradation. Here are the primary factors to consider and troubleshoot:
-
Solvent Choice and Purity: The choice of solvent is critical. Due to the highly electrophilic nature of the carbonyl carbons, this compound is extremely sensitive to nucleophiles.[1]
-
Protic Solvents (Alcohols, Water): Avoid protic solvents unless they are intended as reagents. These solvents will readily react with the oxalate, leading to transesterification or hydrolysis.
-
Aprotic Solvents (Acetonitrile, THF, Dichloromethane): While generally more suitable, the purity of aprotic solvents is crucial. Trace amounts of water or amine impurities can significantly degrade the reagent. Ensure you are using anhydrous solvents.
-
Amine-based Solvents/Impurities: Solvents like dimethylformamide (DMF) can degrade over time to produce dimethylamine, which will react with the oxalate.[2][3] Use freshly opened or purified solvents.
-
-
Reagent Purity: Ensure that your other reagents, particularly amines, are free of water.
-
Reaction Conditions:
-
Temperature: Due to its high reactivity, reactions can often be conducted at lower temperatures (e.g., 0-25°C) to minimize side reactions.[1]
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from degrading the reagent.
-
-
Order of Addition: When reacting with a nucleophile, it is often best to add the this compound solution to the nucleophile to ensure the oxalate is consumed quickly, minimizing its exposure to potential contaminants.
Below is a troubleshooting workflow to help diagnose and resolve low yield issues:
Q2: I am observing unexpected byproducts in my reaction. What could they be?
A2: Unexpected byproducts often arise from the degradation of this compound. The most common byproducts are:
-
2,2,2-Trifluoroethanol (B45653) and Oxalic Acid (or its salt): These are the products of hydrolysis if water is present.
-
Transesterification Products: If an alcohol is present as an impurity or solvent, it can react to form a different oxalate ester.
-
Oxamide Derivatives: If amine impurities are present (e.g., from degraded DMF), they will react to form oxamides.
To identify these byproducts, you can use analytical techniques such as NMR, LC-MS, or GC-MS and compare the results with known standards of the suspected byproducts.
Frequently Asked Questions (FAQs)
Q3: How stable is this compound in common laboratory solvents?
A3: The stability of this compound is highly dependent on the type and purity of the solvent. The electron-withdrawing trifluoroethyl groups make the oxalate ester significantly more reactive than non-fluorinated analogs like diethyl oxalate.[1]
| Solvent Class | Examples | Expected Stability | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Very Low | Highly susceptible to rapid hydrolysis and transesterification due to the presence of nucleophilic -OH groups. Fluorinated esters hydrolyze much faster than their non-fluorinated counterparts. |
| Aprotic Polar Solvents | Acetonitrile (B52724) (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Good (if anhydrous) | Generally stable if the solvents are rigorously dried. Trace amounts of water will lead to degradation. |
| Aprotic Polar Solvents (with potential impurities) | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to Low | DMF can contain amine impurities from degradation, which will react.[2][3] DMSO is hygroscopic and can absorb water, leading to hydrolysis. However, it has been noted to have moderate stability in anhydrous DMSO.[1] |
| Non-polar Solvents | Hexane, Toluene | Good (if anhydrous) | Stable in the absence of nucleophiles. Ensure these solvents are also dry. |
Q4: How should I store this compound?
A4: To ensure its longevity and reactivity, store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from moisture. It should be stored in a cool, dry place. For long-term storage, refrigeration is recommended.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway is nucleophilic acyl substitution at the highly electrophilic carbonyl carbons. The two main reactions are:
-
Hydrolysis: Reaction with water to produce oxalic acid and 2,2,2-trifluoroethanol.
-
Solvolysis/Aminolysis: Reaction with other nucleophiles such as alcohols or amines to produce different esters or amides.
The general mechanism for nucleophilic attack is illustrated below:
Experimental Protocols
Q6: How can I monitor the stability of this compound in a specific solvent?
A6: You can monitor the degradation of the oxalate over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a deuterated solvent of interest (e.g., CDCl₃, Acetonitrile-d₃). Ensure the solvent is anhydrous.
-
Include an internal standard with a known concentration that does not react with the oxalate or its degradation products (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
The quartet signal corresponding to the -CH₂- protons of the trifluoroethyl group is a distinct signal to monitor.
-
Acquire subsequent spectra at regular time intervals (e.g., 1, 4, 8, 24 hours) while keeping the sample at a constant temperature.
-
-
Data Analysis:
-
Integrate the characteristic signal of this compound and the signal of the internal standard.
-
The decrease in the relative integral of the oxalate signal over time corresponds to its degradation.
-
If hydrolysis occurs, a new quartet for the -CH₂- protons of 2,2,2-trifluoroethanol will appear at a different chemical shift.
-
Protocol 2: Monitoring Stability by HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent you wish to test.
-
Store the solution under controlled temperature conditions.
-
-
HPLC Method:
-
Column: Use a standard reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or TFA, is a good starting point.
-
Detection: UV detection at a wavelength where the oxalate shows absorbance (e.g., ~210 nm).
-
-
Analysis:
-
Inject a sample immediately after preparation (t=0) to determine the initial peak area.
-
At specified time intervals, inject subsequent samples.
-
A decrease in the peak area of the this compound peak indicates degradation. New peaks corresponding to degradation products may also appear.[4]
-
References
Technical Support Center: Troubleshooting Low Quantum Yield in Chemiluminescence Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues that lead to low quantum yield and weak signals in chemiluminescence assays.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your experiments.
Question 1: My chemiluminescent signal is very weak or completely absent. What are the common causes?
A weak or absent signal can stem from various factors, ranging from reagent issues to improper instrument settings. The underlying cause is often a disruption in the enzymatic reaction that generates the light signal.
Common Causes and Solutions for Weak or No Signal [1][2][3]
| Potential Cause | Recommended Solution |
| Reagent Problems | |
| Expired or improperly stored reagents | Check the expiration dates on all reagents, including the substrate, enzyme conjugate (e.g., HRP), and buffers.[4][5][6] Ensure they have been stored at the recommended temperature and protected from light.[4][7][8] If in doubt, use a fresh set of reagents. |
| Inactive enzyme conjugate (e.g., HRP, AP) | The enzyme's activity can diminish over time.[3] Verify the activity of your enzyme conjugate using a dedicated activity assay (see Protocol 2). |
| Incorrect reagent concentration | Sub-optimal concentrations of antibodies or the enzyme conjugate can lead to a weak signal.[3] Optimize concentrations using a checkerboard titration (see Protocol 1). |
| Substrate degradation or contamination | Substrate solutions, especially those for chemiluminescence, can be sensitive to light and contamination. Prepare substrate solutions fresh before each use and keep them in the dark.[9][10] |
| Experimental Procedure Issues | |
| Insufficient incubation times | Ensure that incubation times for antibodies and substrate are adequate as specified in your protocol. Short incubation periods can prevent sufficient binding or enzymatic reaction.[2] |
| Inadequate washing steps | Insufficient washing can leave behind interfering substances that quench the signal. However, overly aggressive washing can remove bound antibodies or antigen. Ensure washing is thorough but not excessive.[2][9] |
| Incorrect buffer pH or composition | The pH of the reaction buffer is critical for enzyme activity.[7] For luminol-based assays with HRP, the reaction is most efficient at a slightly alkaline pH. Verify the pH of your buffers. |
| Antibody/Antigen Problems | |
| Low antibody affinity or specificity | The quality of the primary and secondary antibodies is crucial.[11] Low-affinity antibodies may not bind strongly enough to the target, resulting in a weak signal.[11] |
| Low concentration of target antigen | If the target protein or analyte is present in very low amounts, the signal will be inherently weak.[3] Consider concentrating your sample or loading a larger amount. |
| Instrumentation | |
| Incorrect instrument settings | Ensure the luminometer or plate reader is set to the correct mode for chemiluminescence detection. Optimize the integration time (read time) to capture the signal effectively; a longer integration time may be needed for weak signals.[9][12] |
Question 2: How can I confirm if my Horseradish Peroxidase (HRP) conjugate is active?
You can perform a simple enzymatic activity assay to check the viability of your HRP conjugate. This test uses a chromogenic substrate that changes color in the presence of active HRP, which can be measured with a spectrophotometer.
-
For a detailed methodology, refer to Protocol 2: HRP Conjugate Activity Assay.
Question 3: My signal is present, but the background is too high. How can I reduce the background noise?
High background can mask a weak signal and reduce the overall sensitivity of the assay. It is often caused by non-specific binding of antibodies or issues with the blocking and washing steps.[3][13][14]
Strategies to Reduce High Background
| Source of High Background | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time.[3] Ensure the blocking buffer is fresh and well-dissolved. |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically to the plate or membrane.[2][15] Optimize antibody concentrations using a checkerboard titration (see Protocol 1). |
| Inadequate Washing | Increase the number of wash cycles or the volume of wash buffer to more effectively remove unbound antibodies.[9] Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[13] |
| Substrate Contamination | If the substrate becomes contaminated, it can lead to a high background signal.[2] Always use fresh substrate for each experiment. |
| Cross-Reactivity | The secondary antibody may be cross-reacting with other proteins in the sample.[14] Use a pre-adsorbed secondary antibody to minimize this. |
Question 4: How do I optimize the concentrations of my capture and detection antibodies?
The optimal concentrations of capture and detection antibodies are critical for achieving a high signal-to-noise ratio. A checkerboard titration is a systematic method to determine the ideal concentrations for both antibodies simultaneously.[16][17][18]
-
For a detailed methodology, refer to Protocol 1: Checkerboard Titration for Antibody Optimization.
Frequently Asked Questions (FAQs)
What is quantum yield in the context of chemiluminescence? Quantum yield is a measure of the efficiency of a chemiluminescent reaction. It is defined as the ratio of the number of photons emitted to the number of molecules reacted. A low quantum yield indicates that a smaller fraction of the reacting molecules are producing light, resulting in a weaker signal.[19][20][21]
How does pH affect luminol-based chemiluminescence? The classic luminol (B1675438) reaction catalyzed by HRP is highly pH-dependent. The light-emitting step is favored under alkaline conditions (typically pH 8.5-9.0), which facilitates the formation of the luminol dianion, a key intermediate in the reaction.
What is the difference between "flash" and "glow" chemiluminescence?
-
Flash chemiluminescence produces a very intense but short-lived signal, often lasting only a few seconds. This requires the use of an injector to introduce the substrate immediately before reading.
-
Glow chemiluminescence produces a more stable, long-lasting signal that can be measured for several minutes to hours.[15] This provides more flexibility for reading the plate.
How should I store my chemiluminescent reagents? Most chemiluminescent substrates and enzyme conjugates should be stored at 2-8°C and protected from light.[7][8] Always refer to the manufacturer's instructions for specific storage conditions. Avoid repeated freeze-thaw cycles, as this can degrade the reagents.[10]
Quantitative Data Summary
Table 1: Properties of Common Chemiluminescent Substrates
| Substrate System | Enzyme | Typical Emission Wavelength (nm) | Signal Duration | Relative Quantum Yield |
| Luminol/Enhancer | HRP | ~425[22] | Glow (minutes to hours) | Moderate to High |
| Acridinium Esters | - | ~430 | Flash (seconds) | High |
| 1,2-Dioxetanes | AP | ~460-477 | Glow (hours) | Very High |
Table 2: Recommended Starting Concentrations for ELISA Reagents
| Reagent | Typical Starting Concentration Range |
| Capture Antibody | 1-10 µg/mL[23] |
| Detection Antibody | 0.5-5 µg/mL[16] |
| HRP Conjugate | 50-200 ng/mL[16] |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization[16][24]
This protocol is designed to determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA.
-
Coat the Plate:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25, 0.6 µg/mL).
-
Coat the columns of a 96-well plate with these dilutions, leaving one column as a no-antibody control.
-
Incubate overnight at 4°C.
-
-
Block the Plate:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add blocking buffer (e.g., 1% BSA in PBS) to all wells and incubate for 1-2 hours at room temperature.
-
-
Add Antigen:
-
Wash the plate 3 times.
-
Add the antigen at a constant, mid-range concentration to all wells (except for a no-antigen control row). Incubate for 1-2 hours at room temperature.
-
-
Add Detection Antibody:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the HRP-conjugated detection antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000).[23]
-
Add these dilutions to the rows of the plate.
-
Incubate for 1 hour at room temperature.
-
-
Develop and Read:
-
Wash the plate 5 times.
-
Add the chemiluminescent substrate and incubate for the recommended time (e.g., 5 minutes).[9]
-
Read the plate on a luminometer.
-
-
Analysis:
-
Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (signal from antigen-containing wells divided by the signal from no-antigen control wells).
-
Protocol 2: HRP Conjugate Activity Assay[25]
This protocol uses a colorimetric substrate to quickly assess the activity of an HRP conjugate.
-
Prepare Reagents:
-
Phosphate (B84403) Buffer: 0.01M Sodium Phosphate, pH 6.0.[24]
-
H₂O₂ Substrate: Prepare a 0.3% H₂O₂ solution and dilute it to a final concentration of 0.003% in the phosphate buffer just before use.[24]
-
Dye Solution: Prepare a 1% o-dianisidine solution in methanol.[24]
-
Enzyme Dilution: Dilute the HRP conjugate to an expected concentration of 1-2 µg/mL in the phosphate buffer.[24]
-
-
Assay Procedure:
-
In a test tube, mix 2.9 mL of the H₂O₂ substrate with 0.05 mL of the dye solution.[24]
-
Create a control tube with the same mixture.
-
At time zero, add 100 µL of the diluted HRP conjugate to the test tube and 100 µL of buffer to the control tube. Mix well.[24]
-
Measure the absorbance at 460 nm every 15 seconds for 3 minutes.[24]
-
-
Analysis:
-
Calculate the rate of change in absorbance per minute. A significant increase in absorbance over time indicates that the HRP enzyme is active.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low chemiluminescent signals.
HRP-Luminol Reaction Pathway
Caption: The catalyzed reaction of luminol by HRP leading to light emission.[22][25]
References
- 1. licorbio.com [licorbio.com]
- 2. abbexa.com [abbexa.com]
- 3. 5 pain points in ECL detection and how to overcome them | Cytiva [cytivalifesciences.com.cn]
- 4. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. quora.com [quora.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. Is the effect of chemiluminescent reagents not satisfactory? 5 common misunderstandings in usage - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 9. alpco.com [alpco.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. biomol.com [biomol.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemiluminescence - Wikipedia [en.wikipedia.org]
- 22. goldbio.com [goldbio.com]
- 23. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 24. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 25. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bis(2,2,2-trifluoroethyl) Oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of bis(2,2,2-trifluoroethyl) oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying bis(2,2,2-trifluoroethyl) oxalate?
A1: The most common and effective method for purifying this compound, a liquid at room temperature, is fractional vacuum distillation. This technique separates the desired product from non-volatile impurities and residual starting materials by exploiting differences in boiling points at reduced pressure.
Q2: What are the typical impurities found in crude this compound after synthesis?
A2: Common impurities include unreacted starting materials such as oxalic acid and 2,2,2-trifluoroethanol, as well as water, which is a byproduct of the esterification reaction.[1] Additionally, acidic impurities can form due to the hydrolysis of the ester, a reaction to which fluorinated esters can be susceptible.
Q3: Why is vacuum distillation preferred over simple distillation at atmospheric pressure?
A3: this compound has a predicted atmospheric boiling point of approximately 145.5°C.[2] Distillation at this temperature could lead to thermal decomposition of the ester. Vacuum distillation allows for the purification to be carried out at a lower temperature, minimizing the risk of degradation and improving the purity of the final product.
Q4: Can other purification methods be used for this compound?
A4: While vacuum distillation is the primary method, other techniques can be employed as supplementary steps. For instance, a pre-distillation wash with a mild basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities. Subsequent drying with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate is crucial to remove water before distillation. Column chromatography could also be a viable option for removing polar impurities, though it is generally more complex and less scalable than distillation for this type of compound.
Q5: How can I assess the purity of my purified this compound?
A5: The purity of the final product can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is an excellent method to determine the percentage purity and identify any remaining volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) can confirm the chemical structure and detect impurities. Fourier-transform infrared (FTIR) spectroscopy can be used to verify the presence of the characteristic ester functional groups and the absence of hydroxyl groups from water or alcohol impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling over at the expected temperature. | 1. The vacuum is not low enough. 2. The thermometer is placed incorrectly. 3. The heating mantle is not providing sufficient heat. | 1. Check all connections for leaks and ensure the vacuum pump is functioning correctly. 2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 3. Increase the temperature of the heating mantle gradually. |
| Bumping or unstable boiling. | 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Decrease the heating rate to allow for smooth boiling. |
| Product appears cloudy or contains water. | 1. Incomplete drying of the crude product before distillation. 2. A leak in the system is allowing atmospheric moisture to enter. | 1. Ensure the crude product is thoroughly dried with a suitable drying agent before distillation. 2. Re-grease all joints and check for cracks in the glassware. |
| Low yield of purified product. | 1. Some product may have been lost in the forerun or left in the distillation flask. 2. Decomposition of the product during distillation. | 1. Collect the fraction distilling at a constant temperature carefully. 2. Ensure the distillation is performed under a sufficiently high vacuum to keep the temperature low. |
| Product darkens during distillation. | 1. Presence of acidic impurities catalyzing decomposition. 2. Distillation temperature is too high. | 1. Perform a pre-distillation wash with a mild base to neutralize acidic impurities. 2. Improve the vacuum to lower the boiling point. |
Experimental Protocols
Pre-distillation Treatment: Washing and Drying
Objective: To remove acidic impurities and water from the crude this compound.
Methodology:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with deionized water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask.
-
Allow the mixture to stand for at least 30 minutes, or until the liquid is clear.
-
Filter the dried product to remove the drying agent. The filtrate is now ready for vacuum distillation.
Fractional Vacuum Distillation
Objective: To purify this compound by separating it from non-volatile impurities and residual starting materials.
Methodology:
-
Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the dried crude product into the distillation flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Begin circulating cold water through the condenser.
-
Slowly and carefully apply the vacuum. Monitor the pressure with a manometer.
-
Once the desired vacuum is stable, begin heating the distillation flask gently.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the vapor temperature approaches the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by controlling the heat input. The vapor temperature should remain constant during the collection of the pure product.
-
Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Quantitative Data
The following table provides an estimated boiling point of this compound at a given reduced pressure, based on its predicted atmospheric boiling point and the behavior of similar compounds. Note: This is an estimation and the actual boiling point may vary.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 20 | ~ 60 - 70 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Managing Side Reactions with Bis(2,2,2-trifluoroethyl) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving bis(2,2,2-trifluoroethyl) oxalate (B1200264). The following information is designed to help you manage and mitigate side reactions, improving the yield and purity of your target products.
Frequently Asked Questions (FAQs)
Q1: What is bis(2,2,2-trifluoroethyl) oxalate and what are its primary applications?
This compound is a highly reactive diester of oxalic acid. The two electron-withdrawing trifluoroethyl groups significantly increase the electrophilicity of the carbonyl carbons, making it an excellent reagent for nucleophilic acyl substitution reactions.[1] Its primary application is in the synthesis of amides, particularly hindered and unsymmetrical oxamides, which are valuable scaffolds in medicinal chemistry.[2][3][4][5]
Q2: Why is this compound preferred over other reagents for oxamide (B166460) synthesis?
Compared to less activated esters like diethyl oxalate, this compound offers several advantages:
-
Higher Reactivity: It reacts with amines under milder conditions, often at room temperature, which can help to prevent the degradation of sensitive substrates.
-
Suitability for Hindered Amines: Its high reactivity allows for the acylation of sterically hindered amines, which can be challenging with other reagents.[5]
-
One-Pot Synthesis of Unsymmetrical Oxamides: The differential reactivity between the parent oxalate and the mono-substituted intermediate (a 2,2,2-trifluoroethyl oxamate) facilitates the sequential addition of two different amines in a one-pot procedure.[1]
Q3: What is the general mechanism for the reaction of this compound with amines?
The reaction proceeds via a sequential nucleophilic acyl substitution mechanism. An amine attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a molecule of 2,2,2-trifluoroethanol (B45653) to form a 2,2,2-trifluoroethyl oxamate (B1226882) intermediate.[1] A second amine can then react with the remaining ester group to form the final oxamide product.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of oxamides using this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete Reaction: The reaction may not have gone to completion, especially with hindered amines. | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting materials are consumed. - Increase Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive amines. However, avoid temperatures above 100°C to prevent thermal decomposition of the reagent.[1] - Optimize Stoichiometry: For symmetrical oxamides, ensure a 1:2 molar ratio of the oxalate to the amine. For unsymmetrical oxamides, use a 1:1 ratio for the first amine addition, followed by the addition of the second amine. |
| Hydrolysis of the Reagent: this compound is highly reactive and susceptible to hydrolysis by moisture in the solvent or on the glassware. | - Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. | |
| Product Loss During Workup: The desired oxamide may have some solubility in the workup solvents, leading to losses during filtration and washing. | - Cool the Reaction Mixture: Before filtration, cool the reaction mixture thoroughly in an ice bath to maximize precipitation of the product. - Choose an Appropriate Washing Solvent: Wash the isolated product with a cold, non-polar solvent in which the product has minimal solubility. | |
| Impure Product (Presence of Side Products) | Formation of Mono-substituted Intermediate: The reaction may have stalled after the addition of the first amine, resulting in the 2,2,2-trifluoroethyl oxamate as a major impurity. | - Drive the Second Addition: For unsymmetrical oxamides, ensure the second amine is added after the complete consumption of the first amine. Gentle heating may be required for the second step. - Purification: The mono-substituted product is generally more polar than the desired bis-amide. Purification by recrystallization or column chromatography can be effective. |
| Formation of Symmetrical Oxamide in Unsymmetrical Synthesis: If the second amine is added too early or if there is unreacted first amine, the formation of a symmetrical oxamide byproduct is possible. | - Sequential Addition: Ensure the first amine has fully reacted before adding the second amine. Monitor the reaction progress closely. | |
| Unreacted Starting Materials: Unreacted amine or this compound may contaminate the final product. | - Optimize Stoichiometry and Reaction Conditions: As mentioned for low yield, ensure appropriate stoichiometry and reaction conditions to drive the reaction to completion. - Purification: Unreacted amine can often be removed by an acidic wash during workup. Unreacted oxalate can be removed by recrystallization or chromatography. | |
| Reaction is Slow or Stalled | Low Reactivity of the Amine: Sterically hindered or electron-deficient amines may react slowly. | - Increase Temperature: Gentle heating can increase the reaction rate. - Use a Catalyst: While often not necessary, a non-nucleophilic base could potentially facilitate the reaction. However, this should be investigated on a small scale first. |
| Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be slow. | - Choose an Appropriate Solvent: Select a solvent in which all reactants are soluble. Common solvents include dichloromethane, acetonitrile, or THF. |
Quantitative Data
The following table summarizes the yields for the synthesis of various unsymmetrical N¹,N²-substituted aliphatic oxamides using this compound, as reported in the literature. This data can be used as a benchmark for your own experiments.
| Amine 1 | Amine 2 | Product (Unsymmetrical Oxamide) | Yield (%) |
| tert-Butylamine | Isopropylamine | N¹-(tert-Butyl)-N²-isopropyloxamide | 65 |
| Cyclohexylamine | Benzylamine | N¹-Cyclohexyl-N²-benzyloxamide | 72 |
| Isopropylamine | n-Propylamine | N¹-Isopropyl-N²-(n-propyl)oxamide | 68 |
| sec-Butylamine | Cyclopropylamine | N¹-(sec-Butyl)-N²-cyclopropyloxamide | 63 |
| tert-Butylamine | Allylamine | N¹-(tert-Butyl)-N²-allyloxamide | 70 |
| (Data adapted from Bogolubsky et al., Synthesis, 2016, 48, 1231-1240. Please refer to the original publication for specific reaction conditions.) |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Unsymmetrical Oxamides
This protocol is a general guideline for the one-pot synthesis of unsymmetrical N¹,N²-substituted aliphatic oxamides using this compound. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine 1
-
Amine 2
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Amine 1: To the stirred solution, add Amine 1 (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring (Step 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed and the formation of the mono-substituted intermediate is observed.
-
Addition of Amine 2: Once the first step is complete, add Amine 2 (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring (Step 2): Continue to monitor the reaction until the mono-substituted intermediate is consumed and the desired unsymmetrical oxamide is the major product. Gentle heating may be required at this stage.
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Nucleophilic acyl substitution mechanism for oxamide synthesis.
Caption: One-pot experimental workflow for unsymmetrical oxamide synthesis.
References
Technical Support Center: Base-Catalyzed Reactions of Bis(2,2,2-trifluoroethyl) Oxalate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bis(2,2,2-trifluoroethyl) oxalate (B1200264) (BTFEO) in base-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is bis(2,2,2-trifluoroethyl) oxalate (BTFEO) and what are its primary applications?
This compound is a highly reactive diester of oxalic acid. The key feature of this compound is the presence of two 2,2,2-trifluoroethyl groups. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) groups makes the carbonyl carbons of the oxalate highly electrophilic and reactive towards nucleophiles.[1] This enhanced reactivity makes it particularly useful for synthesizing oxamides and unsymmetrical oxalates, especially when reacting with sterically hindered amines or alcohols where less reactive esters like diethyl oxalate might fail or require harsh conditions.[1]
Q2: What is the fundamental role of a base in reactions involving BTFEO?
In the context of reactions with nucleophiles like alcohols or amines, a base serves two primary roles:
-
Nucleophile Activation: For moderately acidic nucleophiles such as alcohols, the base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion.[2][3][4] This significantly accelerates the rate of nucleophilic attack on the electrophilic carbonyl carbon of BTFEO.
-
Byproduct Scavenging: In reactions involving amine hydrochlorides or other salt forms of nucleophiles, the base neutralizes the acid, liberating the free nucleophile to participate in the reaction. It also scavenges any acidic byproducts that may form during the reaction.
Q3: What is the general mechanism for a base-catalyzed reaction of BTFEO with a nucleophile (e.g., an alcohol)?
The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[1]
-
Activation: A base removes a proton from the nucleophile (e.g., an alcohol, R-OH) to generate a more reactive nucleophile (an alkoxide, RO⁻).[2][5]
-
Nucleophilic Attack: The activated nucleophile attacks one of the highly electrophilic carbonyl carbons of BTFEO. This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate.[1][6]
-
Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling one of the 2,2,2-trifluoroethoxide groups as a good leaving group.
-
Proton Transfer: The displaced 2,2,2-trifluoroethoxide anion is protonated by the protonated base or another proton source in the medium to regenerate the base catalyst and release 2,2,2-trifluoroethanol.
Caption: Base-catalyzed nucleophilic acyl substitution on BTFEO.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Insufficient Base | The base may be acting substoichiometrically or may have degraded. Ensure the base is fresh and use at least a stoichiometric amount relative to any acidic components, or a catalytic amount (10-20 mol%) for neutral nucleophiles. |
| Base is too weak | For less acidic nucleophiles like hindered secondary alcohols, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide may be required. |
| Low Reaction Temperature | While BTFEO is highly reactive, sterically demanding nucleophiles may still require moderate heating. Try increasing the temperature incrementally (e.g., from 0 °C to room temperature, or from RT to 40-50 °C). |
| Steric Hindrance | The nucleophile may be too sterically bulky to react efficiently. Consider increasing reaction time, temperature, or using a less hindered base. |
| Reagent Degradation | BTFEO can be sensitive to moisture. Ensure all reagents and solvents are anhydrous. |
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Caption: Workflow for troubleshooting low reaction yields.
Problem 2: Formation of a symmetrical bis-oxalate byproduct instead of the desired unsymmetrical product.
This occurs when the initially formed unsymmetrical product reacts with a second molecule of the nucleophile, displacing the remaining trifluoroethyl group.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | An excess of the nucleophile is being used. Use a 1:1 or slightly less than 1:1 ratio of nucleophile to BTFEO. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for the second, less favorable substitution to occur. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Slow Addition | Adding the nucleophile or base too quickly can create localized high concentrations, promoting the double substitution. Add the nucleophile dropwise to a solution of BTFEO. |
Problem 3: Significant hydrolysis (saponification) of the ester is observed.
| Possible Cause | Suggested Solution |
| Presence of Water | The reaction is not being run under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Use of Hydroxide Bases | Strong, nucleophilic bases like NaOH or KOH in aqueous solutions can directly attack the carbonyl group, leading to hydrolysis.[7] Use non-nucleophilic organic bases (e.g., DIPEA, triethylamine) or anhydrous inorganic bases (e.g., K₂CO₃, NaH). |
Data Presentation
Table 1: Comparative Reactivity of Oxalate Esters [1]
| Feature | This compound | Diethyl Oxalate |
| Reactivity | High | Low |
| Electrophilicity of Carbonyl | Very High | Low |
| Leaving Group Ability | Excellent (2,2,2-Trifluoroethanol) | Poor (Ethanol) |
| Typical Reaction Conditions | Mild (e.g., 0-25 °C) | Harsher (e.g., heating required) |
| Key Advantage | High reactivity for hindered nucleophiles | Low cost |
| Key Disadvantage | Higher cost | Low reactivity with hindered nucleophiles |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Oxalate Ester via Base-Catalyzed Transesterification
This protocol describes the reaction of BTFEO with a generic alcohol (R-OH) using a non-nucleophilic base.
Materials:
-
This compound (BTFEO) (1.0 eq)
-
Alcohol (R-OH) (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the alcohol (R-OH) and DIPEA in anhydrous DCM.
-
Add the alcohol/DIPEA solution dropwise to the stirred BTFEO solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to yield the desired unsymmetrical oxalate.
Caption: Workflow for synthesizing an unsymmetrical oxalate.
References
- 1. This compound | 466684-90-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Bis(2,2,2-trifluoroethyl) Oxalate Derivatives
Welcome to the technical support center for bis(2,2,2-trifluoroethyl) oxalate (B1200264) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges encountered during experiments. Poor aqueous solubility is a common hurdle for fluorinated compounds and can significantly impact the reliability of in vitro assays and preclinical studies.[1][2]
This center offers detailed troubleshooting workflows, experimental protocols, and answers to frequently asked questions to help you diagnose and resolve compound precipitation and achieve consistent, reliable results.
Troubleshooting Guide
Researchers often observe precipitation when a compound's concentration exceeds its solubility limit in a given solvent, a common issue when diluting a DMSO stock solution into an aqueous buffer.[3][4] This guide provides a systematic approach to addressing these solubility issues.
Visual Guide: Troubleshooting Workflow for Poor Solubility
The following diagram outlines a step-by-step process for diagnosing and solving solubility problems with your compound.
Caption: A workflow for troubleshooting compound precipitation.
Quantitative Solubility Data
The solubility of bis(2,2,2-trifluoroethyl) oxalate and its derivatives is highly dependent on the specific analogue and the solvent system. Fluorination can impact physicochemical properties like lipophilicity and crystal lattice energy, which in turn affect solubility.[5] While one report describes the parent compound as water-soluble, derivatives used in drug discovery are often significantly more hydrophobic.[6]
The table below provides representative kinetic solubility data for a hypothetical derivative in common solvent systems. Users should determine the solubility of their specific compound experimentally.
| Solvent System | Max Soluble Concentration (µM) | Observations |
| 100% DMSO | >20,000 | Compound is highly soluble in pure DMSO.[7] |
| PBS, pH 7.4 (<1% DMSO) | < 10 | Low aqueous solubility is common for fluorinated compounds.[8] |
| PBS with 5% Ethanol | 25 | Co-solvents can significantly increase solubility.[9][10] |
| PBS with 10% PEG400 | 40 | Polyethylene glycols are effective solubilizing agents.[11][12] |
| PBS with 2% Solutol® HS 15 | 65 | Surfactants can form micelles to encapsulate compounds.[9] |
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
This protocol is used to quickly determine the kinetic solubility of a compound, which is crucial during early-stage drug discovery.[13][14] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[2][7]
Materials:
-
Test compound in 10 mM DMSO stock solution.[7]
-
Phosphate-buffered saline (PBS), pH 7.4.[7]
-
96-well microtiter plates (clear for UV, black for nephelometry).[7]
-
Plate reader (UV-Vis spectrophotometer or nephelometer).[7]
-
Multichannel pipettes.
Procedure:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO across a 96-well plate.
-
Prepare Assay Plate: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the DMSO compound plate to the corresponding wells of the aqueous assay plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for 2 hours.[7][14]
-
Measure: Read the plate using a nephelometer to measure light scattering (turbidity) or a UV spectrophotometer to measure the concentration of the dissolved compound after filtration or centrifugation.[7][13]
-
Analyze: The kinetic solubility is the highest concentration that does not show significant precipitation compared to controls.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol helps identify an effective co-solvent system to improve the solubility of your derivative for in vitro assays. Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[9][11]
Materials:
-
Test compound in 10 mM DMSO stock solution.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), N-methyl-2-pyrrolidone (NMP).[9][12]
-
96-well plates and a plate reader.
Procedure:
-
Prepare Buffer Systems: Create a panel of your primary aqueous buffer containing various concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Set Up Assay: Dispense 98 µL of each buffer/co-solvent mixture into the wells of a 96-well plate.
-
Add Compound: Add 2 µL of your 10 mM compound stock to each well to achieve a high target concentration where precipitation is expected (e.g., 200 µM).
-
Incubate and Observe: Mix and incubate the plate for 1-2 hours at the desired temperature.
-
Measure Solubility: Visually inspect for precipitation and quantify using a plate reader as described in Protocol 1.
-
Select System: Identify the co-solvent and concentration that provides the best solubility enhancement without negatively impacting your downstream biological assay.
Visual Guide: Experimental Workflow for Solubility Assay
This diagram illustrates the key steps in a typical kinetic solubility assay.
Caption: Workflow for a kinetic solubility assessment experiment.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon addition to the aqueous buffer. What is the most likely cause? A: This is a classic sign of exceeding the compound's kinetic solubility limit.[4] Fluorinated organic molecules are often highly soluble in DMSO but can "crash out" when the solvent environment abruptly changes to a highly polar aqueous one.[3][4] The first step is to verify that your final assay concentration is not too high.
Q2: What is the maximum final concentration of DMSO I should use in my assay? A: A final DMSO concentration of 1% or less is generally recommended.[4] While some assays can tolerate slightly higher percentages, concentrations above 1% can cause cell toxicity or interfere with enzyme activity, in addition to potentially affecting compound solubility. Always keep the final DMSO concentration consistent across all experimental and control wells.[4]
Q3: Can pH or buffer components affect the solubility of my compound? A: Yes, absolutely. For ionizable compounds, solubility is highly pH-dependent.[1][12] If your derivative has acidic or basic functional groups, altering the buffer pH may significantly improve solubility. Additionally, buffer salts or other components can interact with your compound, so it is worthwhile to test solubility in your final, complete assay buffer.
Q4: How do I differentiate between substrate precipitation and product precipitation in an enzyme assay? A: To distinguish between the two, run a control experiment that includes the substrate and all buffer components but omits the enzyme.[3] If you observe precipitation in this mixture, the issue is with the substrate's solubility. If the solution remains clear until the enzyme is added and the reaction proceeds, you may be observing product precipitation.
Q5: Are there alternatives to co-solvents for improving solubility? A: Yes. If co-solvents are not compatible with your assay, other formulation strategies can be explored. These include the use of surfactants (e.g., Tween-80, Solutol® HS 15) which form micelles to encapsulate the compound, or complexation agents like cyclodextrins.[9][12] For in vivo studies, more advanced formulations like lipid-based systems or nanosuspensions may be necessary.[9]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 466684-90-2 | this compound [fluoromart.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. 688. Fluorinated hexosome carriers for enhanced solubility of drugs • AG Haag • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Bis(2,2,2-trifluoroethyl) Oxalate in Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bis(2,2,2-trifluoroethyl) oxalate (B1200264) to control reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is bis(2,2,2-trifluoroethyl) oxalate a highly reactive reagent?
A1: The high reactivity of this compound stems from the strong electron-withdrawing effect of the two 2,2,2-trifluoroethyl groups. These groups significantly increase the electrophilicity of the carbonyl carbons in the oxalate moiety, making them more susceptible to nucleophilic attack. This enhanced electrophilicity leads to faster reaction kinetics compared to non-fluorinated analogs like diethyl oxalate.[1]
Q2: What are the main advantages of using this compound in synthesis?
A2: The primary advantages include:
-
Faster Reaction Rates: The increased reactivity allows for significantly shorter reaction times.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures (e.g., 0–25°C), which is beneficial for sensitive substrates and for controlling exothermic reactions.[1]
-
Synthesis of Hindered Products: It is effective in synthesizing sterically demanding molecules, such as hindered aliphatic oxamides.[1][2]
-
Good Leaving Group: The 2,2,2-trifluoroethanol (B45653) produced as a byproduct is an excellent leaving group, which helps to drive the reaction to completion.[1]
Q3: What is the general reaction mechanism when using this compound with amines?
A3: The reaction proceeds through a sequential nucleophilic acyl substitution. An amine first attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of 2,2,2-trifluoroethanol to form a 2,2,2-trifluoroethyl oxamate (B1226882) intermediate. A second amine can then react with the remaining trifluoroethyl ester group to yield the final oxamide (B166460) product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too fast or exothermic | The high reactivity of this compound can lead to a rapid release of heat, especially with highly nucleophilic amines. | - Lower the reaction temperature: Start the reaction at 0°C or even lower in an ice or dry ice/acetone bath. - Slow addition of reagents: Add the amine dropwise to the solution of this compound to control the reaction rate. - Use a more dilute solution: Increasing the solvent volume can help to dissipate heat more effectively. |
| Low or no product yield | 1. Incomplete reaction: Insufficient reaction time or temperature for less reactive nucleophiles. 2. Degradation of the reagent: this compound can be sensitive to moisture. 3. Side reactions: The high reactivity may lead to the formation of undesired byproducts. | 1. Increase reaction time or temperature: While the reagent is highly reactive, sterically hindered or less nucleophilic substrates may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC or LC-MS. 2. Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize stoichiometry: Adjust the ratio of reactants to favor the desired product formation. |
| Formation of multiple products | In reactions with substrates containing multiple nucleophilic sites, a lack of selectivity can occur. | - Use a protecting group strategy: Protect more reactive functional groups to direct the reaction to the desired site. - Control stoichiometry: Use a limiting amount of this compound to favor mono-substitution if applicable. - Solvent effects: The choice of solvent can influence selectivity. Consider less polar solvents to potentially modulate reactivity. |
| Difficulty in product purification | The byproduct, 2,2,2-trifluoroethanol, can sometimes be challenging to remove completely from the reaction mixture. | - Aqueous workup: Perform an aqueous wash to remove the water-soluble 2,2,2-trifluoroethanol. - Evaporation under reduced pressure: 2,2,2-trifluoroethanol is volatile and can often be removed by rotary evaporation. - Chromatography: Standard column chromatography should effectively separate the product from the byproduct. |
Experimental Protocols
Protocol 1: Synthesis of a Hindered Aliphatic Oxamide
This protocol describes a general procedure for the synthesis of an oxamide from a primary or secondary amine using this compound.
Materials:
-
This compound
-
Aliphatic amine (e.g., diisopropylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the aliphatic amine (2.2 eq) to the cooled solution over 15-20 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Quantitative Data Summary
The enhanced reactivity of this compound allows for significantly reduced reaction times compared to its non-fluorinated analog, diethyl oxalate, under similar conditions.
| Reaction Type | Amine Substrate | Reagent | Temperature (°C) | Approximate Reaction Time |
| Oxamide Synthesis | Primary, unhindered | This compound | 25 | < 1 hour |
| Oxamide Synthesis | Primary, unhindered | Diethyl oxalate | 25 | 12-24 hours |
| Oxamide Synthesis | Secondary, hindered | This compound | 25 | 2-4 hours |
| Oxamide Synthesis | Secondary, hindered | Diethyl oxalate | 80 | > 48 hours |
Note: The data presented in this table are representative and intended for comparative purposes. Actual reaction times may vary depending on the specific substrates and conditions used.
References
preventing decomposition of bis(2,2,2-trifluoroethyl) oxalate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the decomposition of bis(2,2,2-trifluoroethyl) oxalate (B1200264) during storage. Our aim is to equip you with the necessary information to ensure the stability and integrity of this critical reagent in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my stored bis(2,2,2-trifluoroethyl) oxalate has started to decompose. What are the common signs of degradation?
A1: Decomposition of this compound, primarily through hydrolysis, results in the formation of oxalic acid and 2,2,2-trifluoroethanol (B45653). Visual cues of degradation can include a change in the physical state of the compound, such as the appearance of solid precipitates (oxalic acid) in the liquid ester. A slight, sweet alcoholic scent may also become noticeable due to the release of 2,2,2-trifluoroethanol. For definitive confirmation, analytical testing is recommended.
Q2: What is the primary cause of this compound decomposition during storage?
A2: The principal cause of decomposition is hydrolysis. The ester linkages in this compound are susceptible to cleavage by water molecules. The presence of the highly electronegative fluorine atoms in the trifluoroethyl groups makes the carbonyl carbons more electrophilic and thus more prone to nucleophilic attack by water. This reaction is accelerated by the presence of acidic or basic impurities.
Q3: How can I prevent the decomposition of my this compound?
A3: To mitigate decomposition, stringent control of storage conditions is paramount. Key preventive measures include:
-
Moisture Control: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to atmospheric moisture. The use of desiccants within the storage container is also advisable.
-
Temperature Control: Store at a consistent, cool temperature. While room temperature (20-22°C) is often cited, refrigeration (2-8°C) can further slow the rate of hydrolysis. Avoid freeze-thaw cycles.
-
pH Neutrality: Ensure all glassware and handling equipment are scrupulously clean and free of acidic or basic residues that could catalyze hydrolysis.
Q4: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound?
A4: Yes, for applications where the presence of an additive is permissible, carbodiimides can act as effective stabilizers. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), can react with any carboxylic acids (like oxalic acid formed from initial hydrolysis) and prevent them from catalyzing further decomposition. It is crucial to verify that the chosen stabilizer does not interfere with your intended downstream applications.
Q5: How can I analytically confirm and quantify the decomposition of this compound?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify the parent compound from its degradation products, 2,2,2-trifluoroethanol and oxalic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting the volatile degradation product, 2,2,2-trifluoroethanol. The parent ester can also be analyzed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to monitor the disappearance of the parent compound and the appearance of 2,2,2-trifluoroethanol. The distinct signals of the trifluoroethyl groups provide a clear diagnostic window.
Data Presentation
The following table provides hypothetical quantitative data from an accelerated stability study on this compound to illustrate the impact of storage conditions on its purity over time.
| Storage Condition | Time (Weeks) | Purity (%) | 2,2,2-Trifluoroethanol (%) | Oxalic Acid (%) |
| 2-8°C, Dry, Inert Gas | 0 | 99.5 | <0.1 | <0.1 |
| 4 | 99.4 | 0.1 | <0.1 | |
| 8 | 99.3 | 0.2 | <0.1 | |
| 12 | 99.2 | 0.3 | <0.1 | |
| 25°C, Ambient Humidity | 0 | 99.5 | <0.1 | <0.1 |
| 4 | 98.2 | 1.0 | 0.3 | |
| 8 | 96.9 | 2.1 | 0.5 | |
| 12 | 95.5 | 3.2 | 0.8 | |
| 40°C, 75% Relative Humidity | 0 | 99.5 | <0.1 | <0.1 |
| 4 | 92.1 | 5.9 | 1.5 | |
| 8 | 85.3 | 11.5 | 2.7 | |
| 12 | 78.9 | 16.8 | 3.8 |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. Purge the headspace with dry nitrogen or argon and seal tightly with PTFE-lined caps.
-
Storage Conditions: Place the vials in controlled environment chambers set to the following conditions:
-
2-8°C (Control)
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
Time Points: Withdraw one vial from each condition at the following time points for analysis: 0, 2, 4, 8, and 12 weeks.
-
Analytical Method (RP-HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Standard Preparation: Prepare calibration standards of this compound, 2,2,2-trifluoroethanol, and oxalic acid in acetonitrile.
-
Sample Analysis: Dilute a small aliquot of the sample from each time point in acetonitrile and inject into the HPLC system.
-
-
Data Analysis: Quantify the peak areas of the parent compound and its degradation products against the calibration curves to determine their respective concentrations and calculate the purity of the ester at each time point.
Visualizations
Caption: Hydrolytic decomposition pathway of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting logic for suspected decomposition of this compound.
Validation & Comparative
A Comparative Analysis of the Reactivity of Bis(2,2,2-trifluoroethyl) Oxalate and Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
The primary differentiating feature between BTFEO and DEO is the presence of the highly electronegative fluorine atoms in the ethyl groups of BTFEO. This structural modification has a profound impact on the electronic properties of the molecule, rendering BTFEO a significantly more reactive electrophile than DEO.
Data Presentation
The enhanced reactivity of bis(2,2,2-trifluoroethyl) oxalate (B1200264) stems from the strong electron-withdrawing effect of the trifluoromethyl (-CF3) groups. This effect increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.[1] Consequently, reactions involving BTFEO can often be conducted under milder conditions and may proceed at a faster rate compared to those with diethyl oxalate.[1]
| Feature | Bis(2,2,2-trifluoroethyl) Oxalate (BTFEO) | Diethyl Oxalate (DEO) | Key Takeaway |
| Structure | (COOCH₂CF₃)₂ | (COOCH₂CH₃)₂ | The trifluoroethyl groups in BTFEO are strongly electron-withdrawing. |
| Electrophilicity | High | Moderate | The carbonyl carbons of BTFEO are significantly more electrophilic.[1] |
| Reactivity | High | Moderate | BTFEO exhibits enhanced reactivity towards nucleophiles.[1] |
| Reaction Conditions | Milder (e.g., 0–25°C) | Typically requires heating (e.g., reflux)[1][2] | The higher reactivity of BTFEO allows for less stringent reaction conditions.[1] |
| Leaving Group | 2,2,2-Trifluoroethanol (pKa ~12.4) | Ethanol (pKa ~16) | 2,2,2-Trifluoroethanol is a better leaving group, facilitating the reaction. |
| Applications | Synthesis of hindered oxamides, chemiluminescence reagents[1][3] | Synthesis of oxamides, oxamic esters, heterocycles, Claisen condensations[2][4] | Both are versatile, but BTFEO is particularly useful for reactions with less reactive nucleophiles or when mild conditions are required. |
| Yields | Moderate yields reported for the synthesis of hindered aliphatic oxamides.[3] | Yields are generally good for reactions with primary amines, often leading to product precipitation.[2] | Direct comparative yield data under identical conditions is not readily available. |
Experimental Protocols
The following protocols describe the synthesis of a symmetrical N,N'-disubstituted oxamide (B166460) from a primary amine using both diethyl oxalate and this compound. The protocol for DEO is based on established procedures, while the protocol for BTFEO is adapted to reflect its higher reactivity, requiring milder conditions.
Protocol 1: Synthesis of N,N'-Dibenzyloxamide using Diethyl Oxalate
This protocol is adapted from standard procedures for the reaction of primary amines with diethyl oxalate.[2]
Materials:
-
Benzylamine (B48309) (2.0 equivalents)
-
Diethyl oxalate (1.0 equivalent)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine (2.0 eq.) in absolute ethanol.
-
To this solution, add diethyl oxalate (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid N,N'-dibenzyloxamide product will crystallize out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Representative Synthesis of N,N'-Dibenzyloxamide using this compound
This representative protocol is based on the known higher reactivity of BTFEO, which allows for milder reaction conditions.[1]
Materials:
-
Benzylamine (2.0 equivalents)
-
This compound (1.0 equivalent)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (2.0 eq.) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1.0 eq.) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
The enhanced reactivity of this compound compared to diethyl oxalate can be understood by examining the mechanism of nucleophilic acyl substitution. The electron-withdrawing trifluoroethyl groups increase the partial positive charge on the carbonyl carbons, making them more susceptible to attack by a nucleophile.
Caption: Comparative reaction pathways for BTFEO and DEO.
The logical workflow for synthesizing N,N'-disubstituted oxamides from a primary amine and a dialkyl oxalate is a two-step nucleophilic acyl substitution.
Caption: Experimental workflow for oxamide synthesis.
References
A Comprehensive Guide to Amine Derivatization: Evaluating Alternatives to Bis(2,2,2-trifluoroethyl) oxalate
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a cornerstone of many analytical procedures. However, the inherent physicochemical properties of amines, such as high polarity and low volatility, often present significant challenges for direct analysis by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chemical derivatization offers a robust solution by modifying the amine analytes to improve their chromatographic behavior and enhance their detectability.
This guide provides an objective comparison of common alternatives to bis(2,2,2-trifluoroethyl) oxalate (B1200264) for the derivatization of primary and secondary amines. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols for their application in both HPLC and GC, often coupled with mass spectrometry (MS).
Performance Comparison of Amine Derivatization Reagents
The selection of an appropriate derivatization reagent is a critical decision that depends on the specific analytical goals, the nature of the sample matrix, the target amines (primary, secondary, or both), and the available instrumentation. The following table summarizes key performance characteristics of several widely used derivatization agents to facilitate an informed choice.
| Derivatizing Agent | Abbreviation | Target Amines | Typical Method | Reaction Time | Reaction Temp. | Derivative Stability | Typical LOD/LOQ | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | HPLC-UV/FLD, LC-MS | 30 - 60 min[1] | 40 - 70°C[2][3] | Stable[2][3] | 0.015 - 0.075 µg/mL (LOD)[2] | Versatile, enhances fluorescence and ionization, stable derivatives.[4][5] | Can react with other functional groups, relatively long reaction time.[2] |
| o-Phthalaldehyde | OPA | Primary | HPLC-FLD | < 1 - 2 min[2] | Room Temp.[4] | Unstable, requires immediate analysis.[2][4] | 21 - 49 fmol/µL (LOD)[2] | Very fast reaction, highly sensitive for primary amines.[2][4] | Derivatives are unstable, does not react with secondary amines without a thiol.[2][4] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | HPLC-UV/FLD, LC-MS | 5 - 40 min[1] | Room Temp.[5] | Stable[2][5] | 1 - 10 pmol (LOQ)[2] | Highly sensitive, stable derivatives.[2][5] | Can have interference from reagent hydrolysis byproducts.[6] |
| Trifluoroacetic Anhydride | TFAA | Primary & Secondary | GC-MS, GC-ECD | 15 - 30 min[7] | 50 - 100°C[8] | Stable[9] | 2.6 - 2.9 mg/L (LOD for some amines by 19F-NMR)[10] | Produces volatile and stable derivatives for GC, enhances ECD response.[9] | Highly reactive, can be non-selective, acidic byproducts with some reagents. |
| Silylating Reagents (e.g., BSTFA, MTBSTFA) | BSTFA, MTBSTFA | Primary & Secondary | GC-MS | 15 - 60 min[11] | 60 - 90°C[11] | Moisture sensitive (TMS), more stable (TBDMS).[12][13] | Analyte dependent | Highly effective for a broad range of polar compounds, increases volatility for GC.[11][12] | Derivatives can be moisture-sensitive, requires anhydrous conditions.[12] |
Disclaimer: The performance data presented in this table is compiled from various sources. Direct comparison may be affected by differences in analytes, matrices, and experimental conditions. For the most accurate comparison, it is recommended to consult studies that evaluate multiple reagents under identical conditions.[5][14]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for the key derivatizing agents discussed.
Dansyl Chloride (Dns-Cl) Derivatization for HPLC Analysis
This protocol is suitable for the derivatization of primary and secondary amines for analysis by HPLC with fluorescence or UV detection.
Materials:
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
Ammonia (B1221849) solution (25%)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Sample extract containing amines
Procedure:
-
To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution to adjust the pH.
-
Add 2 mL of the Dansyl Chloride solution.
-
Incubate the mixture at 40°C for 45 minutes in the dark.[2]
-
Add 100 µL of 25% ammonia solution to quench the reaction by consuming excess Dansyl Chloride.[2]
-
Extract the dansylated amines with a suitable organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Diagram of Dansylation Workflow:
Caption: Workflow for amine derivatization with Dansyl Chloride.
o-Phthalaldehyde (OPA) Derivatization for HPLC Analysis
This protocol is designed for the rapid derivatization of primary amines for HPLC analysis with fluorescence detection.
Materials:
-
OPA reagent (e.g., OPA with a thiol like 2-mercaptoethanol (B42355) in borate (B1201080) buffer)
-
Borate buffer (pH ~10)
-
Sample solution containing primary amines
Procedure:
-
In a vial, mix the sample solution with the borate buffer.
-
Add the OPA reagent. The reaction is typically very fast and occurs at room temperature within 1-2 minutes.[2]
-
Due to the potential instability of the derivatives, the mixture should be injected into the HPLC system for analysis as soon as possible after derivatization.[2][4]
Diagram of OPA Derivatization Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Navigating Analytical Method Validation: A Comparative Guide to Derivatization Reagents Featuring Bis(2,2,2-trifluoroethyl) oxalate
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. In the analysis of many compounds, particularly those with poor volatility or thermal stability, derivatization is a critical step. This guide provides a comparative overview of analytical method validation using the highly reactive reagent bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) and contrasts its potential with established derivatizing agents.
While comprehensive validation data for TFEO in quantitative analysis is not extensively documented in publicly available literature, its chemical properties suggest a strong potential for the derivatization of primary and secondary amines, as well as alcohols. This guide will leverage available information on TFEO's reactivity and draw comparisons with well-established derivatizing agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trifluoroacetic anhydride (B1165640) (TFAA), and pentafluorobenzyl bromide (PFBBr).
Performance Comparison of Derivatizing Reagents
The choice of derivatizing agent significantly impacts the performance of an analytical method. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following tables summarize typical performance data for the established derivatizing agents, which can serve as a benchmark for evaluating the potential of TFEO.
Table 1: Performance Characteristics of BSTFA in the Analysis of Amines and Alcohols
| Analyte Class | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Amines | >0.99 | 0.1 - 10 ng/mL | 0.3 - 30 ng/mL | 90 - 110% | < 15% | [1][2] |
| Alcohols | >0.99 | 0.5 - 20 ng/mL | 1.5 - 60 ng/mL | 85 - 115% | < 15% | [1][2] |
Table 2: Performance Characteristics of TFAA in the Analysis of Amines and Alcohols
| Analyte Class | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Amines | >0.99 | 0.05 - 5 ng/mL | 0.15 - 15 ng/mL | 92 - 108% | < 10% | [3][4][5][6] |
| Alcohols | >0.99 | 0.1 - 10 ng/mL | 0.3 - 30 ng/mL | 90 - 110% | < 10% | [3][4][5][6] |
Table 3: Performance Characteristics of PFBBr in the Analysis of Amines
| Analyte Class | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Amines | >0.99 | 0.01 - 1 ng/mL | 0.03 - 3 ng/mL | 95 - 105% | < 10% | [7][8][9][10][11] |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental to successful method validation. Below are representative methodologies for derivatization using TFEO (based on its known reactivity) and the established alternative reagents.
Derivatization with Bis(2,2,2-trifluoroethyl) oxalate (TFEO)
-
Principle: TFEO is a highly reactive acylation reagent. The strong electron-withdrawing nature of the trifluoroethyl groups makes the carbonyl carbons highly electrophilic, facilitating rapid reaction with nucleophiles such as primary and secondary amines to form stable oxamides, and with alcohols to form the corresponding esters.
-
Materials:
-
This compound (TFEO)
-
Analyte standard or sample extract
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vials with septa
-
Heating block or water bath
-
-
Procedure:
-
Sample Preparation: Accurately weigh or pipette the analyte standard or sample extract into a reaction vial. If necessary, evaporate the solvent to dryness under a stream of inert gas.
-
Reagent Addition: Add an appropriate volume of anhydrous aprotic solvent to dissolve the analyte. Add a molar excess of TFEO solution.
-
Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.
-
Sample Work-up: After the reaction is complete, cool the vial to room temperature. The sample may be analyzed directly or subjected to a work-up procedure, such as quenching excess reagent with a suitable scavenger and extraction of the derivative.
-
Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Principle: BSTFA is a silylating agent that replaces active hydrogens on functional groups like hydroxyls and amines with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
-
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) as a catalyst
-
Analyte standard or sample extract
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Inert gas
-
Reaction vials with septa
-
Heating block or water bath
-
-
Procedure:
-
Sample Preparation: Prepare the analyte as described for the TFEO protocol.
-
Reagent Addition: Add the anhydrous solvent to dissolve the analyte, followed by the addition of BSTFA (and TMCS if needed).
-
Reaction: Cap the vial and heat at 60-100°C for 15-60 minutes.
-
Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS system.
-
Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Principle: TFAA is a strong acylating agent that reacts with amines and alcohols to form stable trifluoroacetyl derivatives, which are highly volatile and electron-capturing.
-
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Analyte standard or sample extract
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
-
A basic catalyst (e.g., pyridine, triethylamine) is often used to neutralize the trifluoroacetic acid byproduct.
-
Inert gas
-
Reaction vials with septa
-
Heating block or water bath
-
-
Procedure:
-
Sample Preparation: Prepare the analyte as previously described.
-
Reagent Addition: Dissolve the analyte in the anhydrous solvent and add the basic catalyst, followed by the addition of TFAA.
-
Reaction: Cap the vial and heat at 50-70°C for 15-30 minutes.
-
Sample Work-up: After cooling, the reaction mixture is often washed with a mild aqueous base to remove excess reagent and the acid byproduct, followed by drying of the organic layer before analysis.
-
Visualizing the Processes
To better understand the chemical reactions and workflows, the following diagrams are provided.
References
- 1. BSTFA - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trifluoroacetic anhydride, 99%, COA, Certificate of Analysis, 407-25-0, T 2145 [ottokemi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chemiluminescent Reagents for Researchers
For researchers, scientists, and drug development professionals seeking to optimize their chemiluminescent assays, selecting the appropriate reagent is a critical decision that directly impacts experimental sensitivity, accuracy, and reproducibility. This guide provides an objective comparison of commonly used chemiluminescent reagents, supported by a summary of their performance characteristics and detailed experimental protocols.
Chemiluminescence is a widely utilized detection method in various life science applications, including Western blotting and ELISA, due to its high sensitivity and low background signal. The light-emitting reaction is typically catalyzed by an enzyme conjugated to a secondary antibody, most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP).[1][2] The choice of enzyme and its corresponding substrate dictates the intensity and duration of the light signal, thereby influencing the overall performance of the assay.[3][4]
Performance Comparison of a Variety of Chemiluminescent Reagents
The selection of a chemiluminescent reagent is contingent on the specific requirements of the experiment, such as the abundance of the target protein and the desired signal duration. The following table summarizes the key performance indicators of major classes of chemiluminescent reagents.
| Reagent Class | Common Substrates | Enzyme Compatibility | Sensitivity | Signal Duration | Key Characteristics |
| Luminol-based | Luminol, Isoluminol and derivatives | HRP | Picogram to high femtogram | Minutes to hours[5][6] | Cost-effective and widely used; signal can be enhanced with enhancers.[7][8][9] |
| 1,2-Dioxetane-based | AMPPD, CSPD, CDP-Star | AP | Picogram to femtogram[3][10] | Hours to days[3][6] | Produces a prolonged and stable "glow" luminescence, allowing for multiple exposures.[3][6] |
| Acridinium (B8443388) Ester-based | Acridinium esters, Acridan-based substrates | HRP & AP (specific substrates) | Attomole to femtogram[11] | Flash or glow | High quantum yield and rapid signal generation; some newer formulations offer enhanced signal stability.[11][12] |
Principles of Chemiluminescent Detection
Chemiluminescent immunoassays (CLIA) combine the specificity of immunoreactions with the high sensitivity of chemiluminescence.[13] The fundamental principle involves an enzyme-labeled antibody that binds to the target analyte.[14] Upon addition of a substrate, the enzyme catalyzes a chemical reaction that produces light.[2][15] The intensity of the emitted light is proportional to the amount of the target analyte, which can be measured using a luminometer or CCD camera.[13][15]
Chemiluminescent Immunoassay Workflow
Detailed Experimental Protocols
Chemiluminescent Western Blotting Protocol
This protocol provides a general guideline for performing a chemiluminescent Western blot.[1][2][16] Optimization of antibody concentrations and incubation times is recommended for specific applications.
Materials:
-
Protein sample
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP- or AP-conjugated secondary antibody
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system (CCD camera or X-ray film)
Procedure:
-
Protein Separation: Separate protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP- or AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Signal Detection:
Western Blotting Experimental Workflow
Enzyme and Substrate Reaction Pathways
The light-producing chemical reaction is at the core of chemiluminescent detection. The most common HRP substrates are luminol-based.[2] In the presence of an oxidizing agent like hydrogen peroxide, HRP catalyzes the oxidation of luminol, leading to the formation of an excited-state product (3-aminophthalate) that emits light as it decays to its ground state.[17]
Luminol Chemiluminescence Pathway
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. giridiag.in [giridiag.in]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. spb.dia-m.ru [spb.dia-m.ru]
- 6. Chemiluminescent Western blotting [jacksonimmuno.com]
- 7. Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Chemiluminescent Immunoassay Techniques and Principles [en.seamaty.com]
- 14. What is Chemiluminescent immunoassay? | Lorne Laboratories UK [lornelabs.com]
- 15. Understanding CLIA: Principles & Advances - Mindray India [mindray.com]
- 16. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 17. goldbio.com [goldbio.com]
Performance Showdown: Bis(2,2,2-trifluoroethyl) Oxalate as a High-Performance Electrolyte Additive in Lithium-Ion Batteries
A Comparative Guide for Researchers and Scientists
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, the role of electrolyte additives has become increasingly critical. Among the promising candidates, bis(2,2,2-trifluoroethyl) oxalate (B1200264) (TFEO) is emerging as a compelling option for enhancing battery performance, particularly in high-voltage applications. This guide provides an objective comparison of TFEO with other widely used electrolyte additives, supported by experimental data, to aid researchers in the selection and development of next-generation battery technologies.
The Critical Role of Electrolyte Additives
Electrolyte additives are minor components, typically added in small concentrations (less than 5% by weight), that can significantly influence the electrochemical behavior of a lithium-ion battery. Their primary function is to decompose on the electrode surfaces during the initial formation cycles to create a stable and ionically conductive passivation layer known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A well-formed SEI is crucial for preventing continuous electrolyte decomposition, minimizing capacity fade, and ensuring the longevity and safety of the battery.
Bis(2,2,2-trifluoroethyl) Oxalate (TFEO): A Fluorinated Contender
TFEO belongs to a class of fluorinated compounds that are gaining attention for their ability to form a robust and fluorine-rich SEI layer. The presence of fluorine in the SEI is believed to enhance its mechanical stability and reduce its electronic conductivity, thereby effectively passivating the electrode surface. While direct, head-to-head comparative studies on TFEO are still emerging, its performance can be inferred from research on structurally similar fluorinated additives like bis(2,2,2-trifluoroethyl) carbonate (TFEC). These studies suggest that the trifluoroethyl groups in TFEO play a key role in its beneficial effects.
Performance Comparison: TFEO vs. Common Alternatives
To provide a clear comparison, this guide evaluates the performance of TFEO against three widely used electrolyte additives: Fluoroethylene Carbonate (FEC), Vinylene Carbonate (VC), and Lithium Difluoro(oxalato)borate (LiDFOB). The following tables summarize key performance metrics based on available literature. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is based on studies using a standard baseline electrolyte, typically 1M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC).
Table 1: Cycling Stability and Coulombic Efficiency
| Additive | Concentration (wt%) | Cell Configuration | Cycling Conditions | Capacity Retention after 100 cycles (%) | Average Coulombic Efficiency (%) |
| Baseline (No Additive) | 0 | Graphite/NMC | C/3 rate, 25°C | ~70-80% | ~99.5% |
| TFEO (inferred) | 1-2 | Graphite/NMC | C/3 rate, 25°C | Expected >90% | Expected >99.8% |
| FEC | 2 | Graphite/NMC | C/3 rate, 25°C | ~92% | ~99.8% |
| VC | 2 | Graphite/NMC | C/3 rate, 25°C | ~88% | ~99.7% |
| LiDFOB | 1 | Graphite/NMC | C/3 rate, 25°C | ~90% | ~99.8% |
Table 2: Ionic Conductivity and SEI Resistance
| Additive | Concentration (wt%) | Ionic Conductivity (mS/cm) | SEI Resistance (Ω) after formation |
| Baseline (No Additive) | 0 | ~8-10 | High and increases with cycling |
| TFEO (inferred) | 1-2 | Likely comparable to baseline | Expected to be low and stable |
| FEC | 2 | Slightly lower than baseline | Low and stable |
| VC | 2 | Slightly lower than baseline | Initially low, can increase over time |
| LiDFOB | 1 | Slightly lower than baseline | Low and stable |
Mechanism of Action: The Power of Fluorination
The superior performance of fluorinated additives like TFEO is attributed to their unique decomposition pathways, leading to the formation of a highly effective SEI layer.
Caption: Mechanism of SEI formation with TFEO additive.
The diagram above illustrates that TFEO, along with other electrolyte components, decomposes on the anode surface. The key is the preferential decomposition of TFEO to form a stable, LiF-rich inner SEI layer. This inorganic layer is mechanically robust and an excellent electronic insulator, preventing further electrolyte reduction. The outer layer is typically composed of organic species and polymerized oxalate from TFEO decomposition.
Experimental Protocols
To ensure reliable and reproducible results when evaluating electrolyte additives, a standardized experimental protocol is essential.
Caption: Workflow for evaluating battery electrolyte additives.
Key Experimental Details:
-
Electrode Preparation: A typical anode slurry consists of graphite, a binder (e.g., PVDF or SBR/CMC), and a conductive agent (e.g., carbon black) in a solvent (e.g., NMP). The slurry is cast onto a copper foil and dried under vacuum.
-
Electrolyte Preparation: The baseline electrolyte is typically 1 M LiPF6 in a 1:1 or 3:7 volume ratio of EC to EMC. Additives are introduced at specified weight percentages.
-
Cell Assembly: CR2032 coin cells are commonly used for initial screening. Assembly is performed in an argon-filled glovebox to prevent moisture and air contamination.
-
Electrochemical Measurements:
-
Formation Cycling: Usually performed at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI.
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/3, 1C) to evaluate capacity retention and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Used to measure the impedance of the SEI and charge transfer resistance.
-
Cyclic Voltammetry (CV): Provides information on the electrochemical stability window of the electrolyte and the reduction/oxidation potentials of the additives.
-
-
Post-mortem Analysis: After cycling, cells are disassembled in a glovebox, and the electrodes are analyzed using techniques like XPS to determine the chemical composition of the SEI and SEM to observe the electrode surface morphology.
Conclusion and Future Outlook
This compound shows significant promise as a high-performance electrolyte additive for lithium-ion batteries. Its fluorinated structure is expected to contribute to the formation of a stable and effective SEI layer, leading to improved cycling stability and coulombic efficiency, particularly in high-voltage systems. While direct comparative data is still emerging, the performance of analogous fluorinated additives suggests that TFEO is a strong candidate for further investigation.
Future research should focus on direct, systematic comparisons of TFEO with other state-of-the-art additives under identical testing conditions. Understanding the synergistic effects of TFEO in combination with other additives could also unlock further performance enhancements. As the demand for better batteries continues to grow, innovative electrolyte formulations incorporating additives like TFEO will be crucial in pushing the boundaries of energy storage technology.
A Comparative Analysis of Chemiluminescent Efficiency: Bis(2,2,2-trifluoroethyl) oxalate vs. Bis(2,4-dinitrophenyl)oxalate
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of two key chemiluminescent reagents.
In the realm of chemiluminescence, the choice of oxalate (B1200264) ester is paramount to achieving desired light emission characteristics. This guide provides a comprehensive comparison of two such esters: bis(2,2,2-trifluoroethyl) oxalate (TFEO), a fluorinated aliphatic oxalate, and bis(2,4-dinitrophenyl) oxalate (DNPO), a widely-used aromatic oxalate. This comparison is based on available experimental data and established principles of peroxyoxalate chemiluminescence.
Executive Summary
Bis(2,4-dinitrophenyl) oxalate (DNPO) is a well-established and highly efficient chemiluminescent reagent, known for its high quantum yields in peroxyoxalate reactions. In contrast, this compound (TFEO) is a less common fluorinated aliphatic oxalate. While direct quantitative comparisons of TFEO's chemiluminescence efficiency are not widely available in published literature, analysis of closely related fluorinated aliphatic oxalates suggests that TFEO is chemiluminescent but likely possesses a significantly lower quantum yield compared to DNPO. The electron-withdrawing nature of the dinitrophenyl groups in DNPO makes it a better leaving group, facilitating the formation of the key high-energy intermediate, 1,2-dioxetanedione.
Data Presentation: A Comparative Overview
For a comparative perspective, the following table summarizes the general characteristics and known data for DNPO, with qualitative comparisons for TFEO based on analogous compounds.
| Feature | Bis(2,4-dinitrophenyl) oxalate (DNPO) | This compound (TFEO) |
| Compound Type | Aromatic Oxalate Ester | Fluorinated Aliphatic Oxalate Ester |
| Chemiluminescence Efficiency | High | Moderate to Low (inferred) |
| Relative Quantum Yield | High (serves as a benchmark) | Significantly lower than DNPO (expected) |
| Leaving Group Ability | Excellent (2,4-dinitrophenoxide) | Moderate (2,2,2-trifluoroethoxide) |
| Reaction Kinetics | Typically fast | Likely slower than DNPO |
| Applications | High-sensitivity analytical assays, glow sticks | Potential for specialized applications requiring fluorinated compounds |
Signaling Pathways and Experimental Workflows
The fundamental mechanism for peroxyoxalate chemiluminescence is the same for both DNPO and TFEO. The process involves the reaction of the oxalate ester with hydrogen peroxide to form a high-energy intermediate, 1,2-dioxetanedione. This intermediate then transfers energy to a fluorescent dye (fluorophore), which in turn emits light. The efficiency of this process is heavily dependent on the structure of the oxalate ester.
A Comparative Guide to the Chemoselectivity of Trifluoroethyl-Activated Reagents
In the landscape of chemical synthesis and bioconjugation, the selective modification of functional groups is paramount. Trifluoroethyl (TFE)-activated reagents have emerged as a versatile class of compounds offering unique chemoselectivity profiles compared to traditional activating groups. This guide provides an objective comparison of TFE-activated reagents with common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
Amine-Reactive Chemistries: Trifluoroethyl Group vs. N-Hydroxysuccinimide Esters
A primary application of activated reagents is the modification of primary amines, abundant in proteins on lysine (B10760008) residues and the N-terminus. For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard for amine-reactive conjugation. However, the introduction of a trifluoroethyl group via reductive amination presents a compelling alternative with distinct advantages.
Key Differentiators:
-
Charge Preservation: Reductive amination with a trifluoroethyl group preserves the positive charge of the lysine side chain. This is crucial for maintaining the native structure and function of proteins where electrostatic interactions are important for folding or binding. In contrast, acylation with NHS esters neutralizes this positive charge.[1]
-
Enhanced Stability: The carbon-fluorine bonds in the trifluoroethyl group are exceptionally strong, rendering it metabolically stable. The resulting secondary amine linkage is also highly resistant to hydrolysis.[1]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms can alter the local electronic environment and increase lipophilicity, which can be advantageous in drug delivery applications.[1]
Comparative Performance Data:
| Feature | Trifluoroethylation (Reductive Amination) | Acylation (NHS Esters) |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Linkage | Secondary amine | Amide |
| Charge of Lysine | Preserved (Positive)[1] | Neutralized[1] |
| Linkage Stability | High resistance to hydrolysis[1] | Stable amide bond |
| Metabolic Stability | High, due to C-F bonds[1] | Generally stable |
| Reaction pH | Typically acidic to neutral | Physiological to slightly alkaline (7.2-9.0)[1] |
Amide Bond Formation: Trifluoroethyl Esters as Activated Intermediates
Trifluoroethyl esters have demonstrated utility in amide bond formation, offering a balance of reactivity and selectivity.
In a comparative study, 2,2,2-trifluoroethyl butanoate was shown to be an effective activated ester for the synthesis of amides. The conversion of the ester to the corresponding amide was nearly 50% across a range of amines with varying steric bulk (cyclohexyl, phenyl methyl, ethyl, n-propyl, i-propyl, CH-Et2), demonstrating its consistent performance.[2] This suggests that the reactivity of the trifluoroethyl ester is less sensitive to the steric hindrance of the incoming nucleophile compared to some other activated esters.
Trifluoroethylation with Hypervalent Iodine Reagents
Aryl(2,2,2-trifluoroethyl)iodonium salts, such as mesityl(2,2,2-trifluoroethyl)iodonium triflate, have emerged as powerful electrophilic trifluoroethylating reagents. These reagents exhibit high reactivity towards a variety of N-, O-, S-, and C-nucleophiles under mild conditions, often outperforming other trifluoroethyl sources.[3]
Chemoselective trifluoroethylation of complex molecules like 2-arylquinazolin-4(3H)-ones can be achieved at room temperature.[4] The selectivity between C-, O-, and N-functionalization can be controlled by the reaction conditions, such as the use of a palladium catalyst for ortho-selective C-H activation or a base to modulate the reactivity of the amide group.[4]
Experimental Protocols
General Protocol for Reductive Amination using a Trifluoroethyl Group
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the trifluoroethyl-containing aldehyde or ketone in an organic solvent such as DMSO.
-
Reaction Initiation: Add the trifluoroethyl reagent to the protein solution at a molar excess of 10-50 fold.
-
Reduction: Immediately add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 2-24 hours at a controlled temperature (e.g., 4 °C or room temperature).
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Characterize the extent of modification by mass spectrometry.
General Protocol for Acylation with NHS Esters
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-9.0 (e.g., phosphate or borate (B1201080) buffer).
-
Reagent Preparation: Prepare a fresh stock solution of the NHS ester in a dry, aprotic solvent (e.g., DMSO or DMF).
-
Reaction Initiation: Add the NHS ester solution to the protein solution at a molar excess of 5-20 fold.
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4 °C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume excess NHS ester.
-
Purification: Purify the acylated protein from excess reagents and byproducts using dialysis or size-exclusion chromatography.[1]
-
Analysis: Analyze the extent of modification by mass spectrometry or spectrophotometry if the label is a chromophore.[1]
Visualizing Reaction Pathways
Caption: Comparison of Reductive Amination and Acylation pathways for amine modification.
Caption: Chemoselective trifluoroethylation pathways using a hypervalent iodine reagent.
References
Unraveling the Reaction Mechanisms of Dialkyl Oxalates: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of dialkyl oxalates is paramount for optimizing synthetic strategies and designing novel molecular entities. This guide provides an objective, data-driven comparison of the reaction mechanisms of two key dialkyl oxalates—dimethyl oxalate (B1200264) (DMO) and diethyl oxalate (DEO)—supported by Density Functional Theory (DFT) studies and experimental findings. We delve into the hydrolysis, transesterification, and decarbonylative coupling reactions, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Dialkyl oxalates are versatile building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds. Their reactivity is primarily dictated by the nature of the alkyl group, which influences steric hindrance and electronic effects at the carbonyl centers. While dimethyl oxalate and diethyl oxalate are structurally similar, their subtle differences lead to distinct behaviors in various chemical transformations.
Comparative Analysis of Reaction Mechanisms
This section provides a comparative overview of the key reaction mechanisms involving dimethyl and diethyl oxalate, with a focus on insights derived from DFT calculations.
Hydrolysis: A Tale of Two Kinetics
The hydrolysis of dialkyl oxalates to oxalic acid and the corresponding alcohol is a fundamental process that can proceed under acidic, basic, or autocatalytic conditions.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of both DMO and DEO proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation steps yield oxalic acid and the respective alcohol. DFT studies suggest that the activation energy for the initial nucleophilic attack is influenced by the steric bulk of the alkyl group. The less sterically hindered methyl group in DMO generally allows for a faster rate of hydrolysis compared to the ethyl group in DEO.
Autocatalytic Hydrolysis: A noteworthy difference lies in the autocatalytic nature of DMO hydrolysis. The oxalic acid product can catalyze the reaction, leading to an acceleration of the hydrolysis rate over time.[1] This phenomenon is less pronounced for DEO. The proposed mechanism involves the protonation of a carbonyl oxygen by the product oxalic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Table 1: Comparison of Hydrolysis Data for Dimethyl Oxalate and Diethyl Oxalate
| Feature | Dimethyl Oxalate (DMO) | Diethyl Oxalate (DEO) | Key Takeaway |
| Relative Reactivity | Generally more reactive towards hydrolysis. | Generally less reactive than DMO. | Lower steric hindrance in DMO facilitates nucleophilic attack. |
| Hydrolysis Kinetics | Exhibits autocatalytic behavior where the oxalic acid product catalyzes the reaction.[1] | Autocatalysis is less significant. | The kinetic profiles of their hydrolysis differ, which is a crucial consideration for process design. |
| Activation Energy (Ea) | Not explicitly found in DFT studies. Experimental data suggests complex kinetics. | Experimental rate constants determined.[2] | Direct comparison of DFT-calculated activation energies is needed for a more precise understanding. |
Transesterification: Exchanging Partners
Transesterification is a vital reaction for modifying the alkyl groups of oxalates, often employed in the synthesis of other esters. For instance, diethyl oxalate can be synthesized from dimethyl oxalate and ethanol (B145695).[3] The mechanism, which can be acid or base-catalyzed, involves the nucleophilic attack of an alcohol on a carbonyl carbon of the oxalate ester, leading to the substitution of the original alkoxy group.
DFT studies on similar transesterification reactions indicate that the stability of the tetrahedral intermediate and the energy barrier for the departure of the leaving group are key factors governing the reaction rate.[4] The choice of catalyst can significantly influence the reaction pathway and efficiency. For example, in the transesterification of DMO with phenol (B47542), Lewis acidic sites on catalysts like TS-1 have been identified as the active centers.[5]
Table 2: Comparison of Transesterification Data for Dimethyl Oxalate and Diethyl Oxalate
| Feature | Dimethyl Oxalate (DMO) | Diethyl Oxalate (DEO) | Key Takeaway |
| Common Reactions | Transesterification with phenol to produce diphenyl oxalate.[5][6] | Transesterification with methanol (B129727) to form ethyl methyl oxalate.[7] | Both are versatile platforms for synthesizing a variety of oxalate esters. |
| Catalysts | TS-1, Sn-modified TS-1, MoO3/TiO2.[5][8][9] | Alkaline catalysts (e.g., sodium ethoxide).[3] | The choice of catalyst is crucial and depends on the specific transformation. |
| DFT Insights | DFT studies on related systems suggest the reaction proceeds via a tetrahedral intermediate.[4] | Comparative DFT studies are needed for a direct comparison of reaction barriers. | Computational chemistry can guide the selection of optimal catalysts and reaction conditions. |
CO Oxidative Coupling to Dimethyl Oxalate
A significant industrial process is the synthesis of dimethyl oxalate through the oxidative coupling of carbon monoxide, often using palladium-based catalysts.[10][11] DFT calculations have been instrumental in elucidating the complex reaction mechanism on the catalyst surface.
The reaction is believed to proceed through the formation of a methoxycarbonyl intermediate (–COOCH₃) on the palladium surface. Two of these intermediates then couple to form dimethyl oxalate. DFT studies have explored different potential pathways and have shown that the energy barriers for the coupling step are sensitive to the nature of the catalyst and its support.[10] The aggregation state of palladium has also been identified as a key factor, with aggregated palladium favoring the formation of DMO.[12]
While this reaction is predominantly studied for DMO synthesis due to its industrial relevance, the principles can be extended to the synthesis of other dialkyl oxalates.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for validating computational findings and for practical applications.
Protocol 1: Base-Catalyzed Monohydrolysis of Diethyl Oxalate[13]
Objective: To synthesize monoethyl oxalate through the controlled partial hydrolysis of diethyl oxalate.
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
Reagents:
-
Diethyl oxalate (1 mol)
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)
-
Chilled deionized water
-
Chilled 2.5 M Sodium Hydroxide (NaOH) solution (1 mol equivalent)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve diethyl oxalate in a minimal amount of THF or CH₃CN in the round-bottom flask.
-
Add chilled water (500 mL) to the mixture while stirring in the ice-water bath.
-
Once the reaction mixture reaches a temperature of 0-4°C, add the chilled 2.5 M NaOH solution dropwise.
-
Monitor the reaction progress using thin-layer chromatography.
-
After 30-40 minutes of stirring, acidify the reaction mixture to a pH of 0.5-0.7 by the dropwise addition of 2 M HCl.
-
Extract the product with ethyl acetate (4 x 120-150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain monoethyl oxalate.
Protocol 2: Autocatalytic Hydrolysis of Dimethyl Oxalate in a Batch Reactor[14]
Objective: To study the kinetics of the autocatalytic hydrolysis of dimethyl oxalate.
Apparatus:
-
Isothermal batch reactor
-
Temperature controller
-
Sampling system
Procedure:
-
Charge the isothermal batch reactor with a known concentration of dimethyl oxalate and deionized water.
-
Maintain the reactor at a constant temperature (e.g., 328.15–358.15 K).
-
Withdraw samples at regular time intervals.
-
Analyze the concentration of dimethyl oxalate, monomethyl oxalate, and oxalic acid in the samples using a suitable analytical method (e.g., HPLC).
-
Plot the concentration profiles as a function of time to determine the reaction kinetics.
Protocol 3: Transesterification of Dimethyl Oxalate with Phenol[6]
Objective: To synthesize diphenyl oxalate via transesterification.
Apparatus:
-
Reaction flask equipped with a distillation setup
-
Heating mantle
-
Magnetic stirrer
Catalyst:
-
TS-1 (Titanium Silicalite-1)
Procedure:
-
Charge the reaction flask with dimethyl oxalate, phenol, and the TS-1 catalyst.
-
Heat the mixture to the desired reaction temperature.
-
Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the products.
-
Monitor the reaction progress by analyzing samples using gas chromatography (GC).
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Purify the product by distillation or recrystallization.
Signaling Pathways and Experimental Workflows in DOT Language
To visually represent the complex relationships in reaction mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Hydrolysis Pathways
Caption: Comparative hydrolysis pathways of dimethyl and diethyl oxalate.
General Experimental Workflow for Kinetic Studies
Caption: A generalized workflow for conducting kinetic studies of dialkyl oxalate reactions.
CO Oxidative Coupling on a Pd Catalyst
Caption: Simplified mechanism of CO oxidative coupling to dimethyl oxalate on a palladium catalyst.
Conclusion
The reactivity of dialkyl oxalates is a nuanced subject where subtle structural variations between esters like dimethyl oxalate and diethyl oxalate lead to significant differences in reaction kinetics and mechanisms. DFT studies, in conjunction with experimental data, provide a powerful framework for understanding these differences at a molecular level. While DMO's lower steric hindrance often translates to higher reactivity, factors such as the autocatalytic nature of its hydrolysis introduce complexities that must be considered in practical applications. For researchers in drug development and organic synthesis, a thorough understanding of these reaction mechanisms is essential for the rational design of synthetic routes and the development of efficient chemical processes. Further comparative DFT studies are warranted to provide a more comprehensive quantitative comparison of the activation barriers for various reactions involving a wider range of dialkyl oxalates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced metal–support interaction between Pd and hierarchical Nb2O5via oxygen defect induction to promote CO oxidative coupling to dimethyl oxalate - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. CO direct esterification to dimethyl oxalate and dimethyl carbonate: the key functional motifs for catalytic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Success Rate of Parallel Synthesis Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of compound libraries is a cornerstone of modern discovery. Parallel synthesis techniques have revolutionized this process by enabling the simultaneous creation of numerous molecules. This guide provides an objective comparison of the leading parallel synthesis methodologies: solid-phase synthesis, solution-phase synthesis, fluorous-phase synthesis, and DNA-encoded library (DEL) technology. We will delve into their respective success rates, supported by experimental data, and provide detailed protocols for key experiments.
Executive Summary
The choice of a parallel synthesis strategy is dictated by the specific goals of a research program, including the desired library size, compound complexity, and the need for high purity versus rapid exploration of chemical space.
-
Solid-Phase Synthesis (SPS) is a robust and widely adopted method, particularly for peptides and oligonucleotides, that simplifies purification and is highly amenable to automation.
-
Solution-Phase Synthesis (SPS) offers greater flexibility in reaction conditions and scalability but often requires more complex purification strategies.
-
Fluorous-Phase Synthesis (FPS) combines the advantages of both solid- and solution-phase techniques, utilizing fluorinated tags to facilitate purification.
-
DNA-Encoded Library (DEL) Technology represents a paradigm shift, allowing for the synthesis and screening of libraries of unprecedented size, although success is measured by hit identification rather than the yield of individual compounds.
Comparative Analysis of Success Rates
The success of a parallel synthesis approach can be measured by several key metrics, including reaction yield, purity of the final products, and the overall time required for synthesis and purification. The following tables summarize quantitative data from published studies to facilitate a direct comparison of these methodologies.
Table 1: Solid-Phase vs. Solution-Phase Synthesis of a Sequence-Defined Nonamer
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Overall Yield | 5% (for a dodecamer) | 18% |
| Purity | 84% (after optimization) | >99% |
| Total Synthesis Time | ~2 days | ~3 weeks |
| Purification Method | Simple washing | Column chromatography |
| Scale | Typically smaller (mg) | Readily scalable (g) |
Data extracted from a study on the synthesis of a sequence-defined macromolecule.[1]
Table 2: Comparison of a Small Molecule Library Synthesis via Solution-Phase and Fluorous-Phase Techniques
| Parameter | Solution-Phase Synthesis | Fluorous-Phase Synthesis |
| Typical Yield | Generally higher | Slightly lower than solution-phase |
| Purification Time | Time-consuming (e.g., column chromatography) | Significantly faster (Fluorous SPE) |
| Overall Efficiency | Limited by purification bottleneck | High, due to streamlined purification |
| Cost-Effectiveness | Can be high due to time and solvent consumption for purification | Favorable due to time and cost savings in purification |
Qualitative and semi-quantitative data based on a comparative study on the synthesis of 2,5-disubstituted 1,3-azoles.
Table 3: Success Metrics for DNA-Encoded Library (DEL) Technology
| Parameter | DNA-Encoded Library (DEL) |
| Primary Success Metric | Identification of potent binders ("hits") from a screening campaign |
| Typical Library Size | Millions to billions of compounds |
| Purity of Individual Compounds | Not applicable, as compounds are synthesized and screened as mixtures |
| Yield of Individual Compounds | Not the primary focus; success is determined by the ability to detect enriching compounds |
| Key Challenge | Ensuring DNA-compatible reaction conditions |
The success of DEL is not measured by traditional metrics of yield and purity for each compound but by the outcome of the high-throughput screening process.
Experimental Workflows and Signaling Pathways
Visualizing the workflows of different parallel synthesis techniques can aid in understanding their respective advantages and limitations.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a short peptide on a rink amide resin using Fmoc chemistry.
1. Resin Swelling and Fmoc Deprotection:
-
Swell 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Drain the DMF and add 5 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL), dichloromethane (B109758) (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
2. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid and 3.9 equivalents of HBTU in 2 mL of DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another hour. If negative (yellow beads), the coupling is complete.
-
Wash the resin as described in step 1.
3. Repetitive Cycles:
-
Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.
4. Cleavage and Precipitation:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add 5 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold centrifuge tube containing 40 mL of diethyl ether.
-
Rinse the resin with an additional 1 mL of TFA and add to the ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the crude peptide pellet with cold diethyl ether (2 x 40 mL).
-
Dry the crude peptide under a stream of nitrogen.
5. Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Solution-Phase Parallel Synthesis of a Urea Library
This protocol describes the synthesis of a 96-well library of ureas from a set of secondary amines and isocyanates.
1. Preparation of Amine Stock Solutions:
-
Prepare 0.2 M stock solutions of 12 different secondary amines in dichloromethane (DCM) in separate vials.
2. Preparation of Isocyanate Stock Solutions:
-
Prepare 0.2 M stock solutions of 8 different isocyanates in DCM in separate vials.
3. Reaction Setup:
-
Using a liquid handling robot or multichannel pipette, dispense 200 µL of each of the 12 amine stock solutions into the designated wells of a 96-well deep-well plate.
-
To each well containing an amine, add 200 µL of one of the 8 isocyanate stock solutions, according to a pre-defined library layout.
-
Seal the plate and agitate at room temperature for 12 hours.
4. Quenching and Scavenging:
-
To each well, add 100 mg of a resin-bound trisamine scavenger to quench any unreacted isocyanate.
-
Seal the plate and agitate for an additional 6 hours at room temperature.
5. Workup and Isolation:
-
Filter the contents of each well through a filter plate to remove the scavenger resin.
-
Wash the resin in each well with 200 µL of DCM and combine the filtrates.
-
Evaporate the solvent from the filtrate plate under a stream of nitrogen or using a centrifugal evaporator.
6. Analysis:
-
Dissolve the crude product in each well in a suitable solvent (e.g., DMSO).
-
Analyze a representative selection of the library members by LC-MS to confirm the identity and estimate the purity of the products.
Conclusion
The success of a parallel synthesis campaign is intricately linked to the chosen methodology. Solid-phase synthesis offers reliability and ease of purification, making it a workhorse for the synthesis of linear molecules like peptides.[1] Solution-phase synthesis provides flexibility and scalability, particularly for complex small molecules, though purification can be a bottleneck. Fluorous-phase synthesis presents an elegant solution to the purification challenges of solution-phase chemistry, often leading to high-purity compounds with reduced effort. Finally, DNA-encoded library technology has opened new frontiers in drug discovery by enabling the exploration of vast chemical spaces, redefining the concept of a successful "synthesis" in this context to be the discovery of potent bioactive molecules. The selection of the optimal approach requires a careful consideration of the project's specific needs and resources.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis(2,2,2-trifluoroethyl) oxalate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Bis(2,2,2-trifluoroethyl) oxalate (B1200264) are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bis(2,2,2-trifluoroethyl) oxalate, focusing on a chemical neutralization method—alkaline hydrolysis—to convert it into less hazardous substances prior to final disposal.
Immediate Safety and Hazard Information
This compound is a fluorinated organic compound that requires careful handling. It is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1] As with all fluorinated organic compounds, it is crucial to consult the Safety Data Sheet (SDS) before handling and to wear appropriate Personal Protective Equipment (PPE).[2][3]
Key Safety and Disposal Data
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 466684-90-2 | [1] |
| Primary Hazards | Flammable liquid, Skin irritant, Eye irritant, Respiratory irritant | [1] |
| Personal Protective Equipment (PPE) | Chemical splash goggles or face shield, Chemical-resistant gloves (e.g., nitrile), Laboratory coat | [2][4] |
| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents, Reducing agents | [2] |
| Recommended Disposal Method | High-temperature incineration by a licensed hazardous waste facility | [4] |
| Forbidden Disposal Methods | Do not pour down the drain; Do not allow to evaporate in a fume hood; Do not dispose of in regular trash | [4] |
Experimental Protocol: Alkaline Hydrolysis for Neutralization
The primary method for the chemical neutralization of this compound before final disposal is alkaline hydrolysis, also known as saponification.[5][6][7] This process breaks down the ester into sodium oxalate and 2,2,2-trifluoroethanol. Due to the electron-withdrawing nature of the trifluoroethyl groups, this ester is highly reactive towards nucleophiles, which allows the hydrolysis to proceed under relatively mild conditions.
Reaction:
C₆H₄F₆O₄ + 2 NaOH → Na₂C₂O₄ + 2 CF₃CH₂OH
This compound + Sodium Hydroxide (B78521) → Sodium Oxalate + 2,2,2-Trifluoroethanol
Materials and Equipment:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Appropriate glassware for measurements
-
pH paper or pH meter
-
Labeled hazardous waste container
Step-by-Step Procedure:
-
Preparation and Stoichiometric Calculation:
-
Carefully measure the amount of this compound waste to be treated.
-
For every 1 mole of this compound (molar mass: 254.08 g/mol ), at least 2 moles of sodium hydroxide (molar mass: 40.00 g/mol ) are required for complete hydrolysis. It is recommended to use a slight excess of sodium hydroxide (e.g., 2.2 equivalents) to ensure the reaction goes to completion.[8]
-
Prepare a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M). Caution: The dissolution of NaOH in water is exothermic. Add NaOH to water slowly and with cooling if necessary.
-
-
Reaction Setup:
-
Place the this compound waste in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the calculated volume of the sodium hydroxide solution to the flask while stirring.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Hydrolysis Reaction:
-
Gently heat the mixture under reflux with continuous stirring. The reaction is typically heated to ensure completion.[6][8] Given the reactivity of the starting material, begin with gentle heating and monitor for any exothermic reaction.
-
Continue the reflux for a period sufficient to ensure complete hydrolysis. For standard esters, this can range from 30 minutes to several hours. Monitor the reaction for the disappearance of the oily ester layer.
-
-
Cooling and Neutralization:
-
After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Check the pH of the resulting solution. It should be basic.
-
If necessary, neutralize the excess sodium hydroxide by slowly adding a dilute acid (e.g., hydrochloric acid) until the pH is in the neutral range (pH 6-8).
-
-
Waste Collection and Labeling:
-
The resulting aqueous solution contains sodium oxalate, 2,2,2-trifluoroethanol, and the salt formed during neutralization.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Aqueous waste containing sodium oxalate and 2,2,2-trifluoroethanol".
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
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Personal protective equipment for handling Bis(2,2,2-trifluoroethyl) oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(2,2,2-trifluoroethyl) oxalate (B1200264). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
I. Chemical and Physical Properties
Bis(2,2,2-trifluoroethyl) oxalate is a colorless liquid. While comprehensive experimental data is not uniformly available, the following table summarizes key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₆O₄ | |
| Molecular Weight | 254.08 g/mol | |
| Appearance | Colorless liquid | |
| Density (Predicted) | 1.518 ± 0.06 g/cm³ | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Specific Gravity | Not available | |
| Solubility | Water-soluble |
II. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use only non-sparking tools.
-
P243: Take precautionary measures against static discharge.
-
P261: Avoid breathing fumes, mist, spray, vapors.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
